Y08262
Description
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Properties
Molecular Formula |
C24H21FN4O3 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide |
InChI |
InChI=1S/C24H21FN4O3/c1-14(30)21-11-19(22-10-17(32-2)8-9-28(21)22)24(31)27-20-5-3-4-18(23(20)25)15-12-26-29(13-15)16-6-7-16/h3-5,8-13,16H,6-7H2,1-2H3,(H,27,31) |
InChI Key |
KGZLYSYTRODCBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3F)C4=CN(N=C4)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Y08262: A Technical Overview of its Mechanism of Action in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets. One such target is the CREB-binding protein (CBP), a transcriptional coactivator with a bromodomain that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in gene expression. The compound Y08262 has been identified as a potent and selective inhibitor of the CBP bromodomain, showing promise as a potential therapeutic agent for AML. This document provides a detailed technical guide on the mechanism of action of this compound in AML, including available quantitative data, relevant experimental protocols, and visualizations of the signaling pathway and experimental workflows.
Core Mechanism of Action
This compound functions as a selective inhibitor of the CBP bromodomain. The bromodomain of CBP is an epigenetic "reader" that plays a pivotal role in transcriptional regulation. By binding to acetylated lysine residues on histones and transcription factors, the CBP bromodomain helps to recruit the transcriptional machinery to specific gene promoters, leading to the expression of genes involved in cell proliferation and survival. In AML, the CBP bromodomain is implicated in maintaining the expression of oncogenes that drive leukemogenesis.
This compound competitively binds to the acetyl-lysine binding pocket of the CBP bromodomain, preventing its interaction with acetylated histones and other proteins. This disruption of CBP's reader function leads to the downregulation of target oncogenes, thereby inhibiting the growth and proliferation of AML cells.
Quantitative Data
The primary quantitative data available for this compound is its high potency in inhibiting the CBP bromodomain. While the full spectrum of its activity across various AML cell lines is detailed in the primary literature, which is not publicly accessible, the foundational inhibitory concentration is a key indicator of its potential.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Source |
| CBP Bromodomain | Biochemical Assay | 73.1 |
Note: The primary publication indicates that this compound also demonstrates potent inhibitory activities in AML cell lines, though specific IC50 values for cell viability or proliferation are not available in the public domain.
Signaling Pathway
The inhibition of the CBP bromodomain by this compound disrupts the transcriptional activation of key oncogenes in AML. A primary downstream target of CBP is the MYC proto-oncogene, a critical driver of cell proliferation and a hallmark of many cancers, including AML.
Caption: this compound inhibits the CBP bromodomain, disrupting transcriptional activation of the MYC oncogene.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the characterization of a novel CBP bromodomain inhibitor like this compound.
CBP Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the in vitro potency of a compound in inhibiting the interaction between the CBP bromodomain and an acetylated histone peptide.
-
Materials:
-
Recombinant GST-tagged CBP bromodomain protein
-
Biotinylated acetylated histone H4 peptide
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
-
384-well assay plates
-
This compound (or test compound) serially diluted in DMSO
-
-
Procedure:
-
Add 2 µL of the serially diluted this compound compound or DMSO (as a control) to the wells of a 384-well plate.
-
Prepare a solution of recombinant CBP bromodomain and the biotinylated acetylated histone H4 peptide in assay buffer.
-
Add 10 µL of this protein-peptide mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (or test compound) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with serial dilutions of this compound. Include wells with untreated cells and vehicle (DMSO) control.
-
Incubate the plate for an additional 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after drug treatment.
-
Materials:
-
AML cell lines
-
This compound (or test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed AML cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour, detecting FITC fluorescence (for Annexin V) and PI fluorescence.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound in AML.
Caption: A generalized workflow for the preclinical assessment of this compound's anti-AML activity.
Conclusion
This compound is a potent and selective inhibitor of the CBP bromodomain, a critical epigenetic regulator in AML. By disrupting the transcriptional activity of CBP, this compound leads to the downregulation of key oncogenes, thereby inhibiting leukemic cell growth. While detailed cellular data for this compound is not broadly available, its high in vitro potency against its target suggests it is a promising lead compound for further investigation and development as a targeted therapy for Acute Myeloid Leukemia. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of this compound and other CBP bromodomain inhibitors.
Y08262 CBP bromodomain binding affinity
An In-depth Technical Guide on the CBP Bromodomain Binding Affinity of Y08262
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor this compound to the bromodomain of the CREB-binding protein (CBP). The information presented herein is intended to support research and drug development efforts targeting the CBP bromodomain, a key epigenetic reader implicated in various diseases, including acute myeloid leukemia (AML).
Quantitative Binding Data
The primary quantitative measure of this compound's potency for the CBP bromodomain is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding of a ligand to the bromodomain by 50%.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human CBP Bromodomain | Not Specified | 73.1 | [1] |
As of the latest literature review, the dissociation constant (Kd) for the interaction between this compound and the CBP bromodomain has not been publicly reported. The IC50 value, however, indicates a potent, nanomolar-level inhibition of the CBP bromodomain by this compound[1].
Experimental Protocols
While the specific assay used to determine the IC50 of this compound was not detailed in the primary publication, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a standard and robust method for characterizing the binding of inhibitors to bromodomains. The following is a representative protocol for such an assay.
Representative TR-FRET Assay Protocol for CBP Bromodomain Inhibitor Screening
This protocol is designed for a 384-well plate format and is based on established methodologies for screening CBP bromodomain inhibitors[2][3].
1. Reagents and Materials:
-
CBP Bromodomain (BRD) Protein: Recombinant human CBP bromodomain (e.g., amino acids 1081-1197) tagged with a donor fluorophore (e.g., Europium chelate, GST-tag for antibody-based detection)[2][3].
-
Biotinylated Acetylated Peptide: A biotinylated histone peptide containing an acetylated lysine residue that is a known ligand for the CBP bromodomain (e.g., derived from histone H4)[2][3].
-
Acceptor Fluorophore: Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (w/v), 0.01% Triton X-100 (v/v)[3].
-
Test Compound: this compound or other inhibitors dissolved in DMSO.
-
Plate: White, low-volume 384-well assay plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements, with appropriate excitation and emission filters (e.g., excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor)[2].
2. Assay Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Further dilute the compounds in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., < 1%) to avoid interference[2].
-
-
Reagent Preparation:
-
Dilute the CBP-BRD-donor conjugate and the biotinylated acetylated peptide in Assay Buffer to their optimal working concentrations, as determined by titration experiments[3].
-
Dilute the streptavidin-acceptor conjugate in Assay Buffer.
-
-
Assay Plate Setup (20 µL final volume):
-
Add 5 µL of the diluted test compound (or DMSO for control wells) to the wells of the 384-well plate.
-
Add 5 µL of the diluted CBP-BRD-donor conjugate to all wells.
-
Add 5 µL of the diluted biotinylated acetylated peptide to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light, to allow the binding reaction to reach equilibrium[3].
-
Add 5 µL of the diluted streptavidin-acceptor conjugate to all wells.
-
Incubate the plate for a further 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
3. Data Analysis:
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (e.g., Emission at 665 nm / Emission at 620 nm).
-
Normalization: Normalize the data using control wells:
-
High Control (0% inhibition): Wells containing DMSO instead of the inhibitor.
-
Low Control (100% inhibition): Wells with a saturating concentration of a known CBP bromodomain inhibitor or wells without the CBP-BRD protein.
-
-
IC50 Determination: Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
The interaction between the CBP bromodomain and acetylated lysine residues on proteins like histones is a critical step in transcriptional activation. Small molecule inhibitors such as this compound competitively bind to the acetyl-lysine binding pocket of the bromodomain, thereby disrupting this interaction and modulating gene expression.
Caption: Mechanism of CBP Bromodomain Inhibition by this compound.
The experimental workflow for determining the inhibitory activity of compounds like this compound using a TR-FRET assay is a sequential process involving reagent preparation, reaction incubation, and signal detection.
Caption: TR-FRET Experimental Workflow for IC50 Determination.
References
- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 5. columbiabiosciences.com [columbiabiosciences.com]
Y08262: A Technical Guide to its Chemical Structure, Synthesis, and Role as a CBP Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y08262 is a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader implicated in the pathogenesis of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the known biological activity of this compound. All quantitative data is presented in structured tables, and the relevant biological pathway is visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound, also known as compound 7e in its discovery publication, is chemically defined as 3-acetyl-N-(3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl)-7-methoxyindolizine-1-carboxamide[1]. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-acetyl-N-(3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl)-7-methoxyindolizine-1-carboxamide | [1] |
| Molecular Formula | C29H24FN5O3 | Inferred from IUPAC name |
| Molecular Weight | 510.53 g/mol | Inferred from Molecular Formula |
| Appearance | Not specified in abstracts | N/A |
| Solubility | Not specified in abstracts | N/A |
Chemical Structure:
(Note: A 2D chemical structure image would be inserted here. As a language model, I cannot generate images directly. The IUPAC name provides the definitive structure.)
Synthesis of this compound
The synthesis of this compound is part of a broader discovery effort focusing on 1-(indolizin-3-yl)ethan-1-one derivatives as CBP bromodomain inhibitors. While the full detailed experimental protocol from the primary publication "Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia" is not publicly available through the search results, the synthesis would logically follow a multi-step pathway common for the creation of complex heterocyclic molecules. A generalized synthetic workflow is presented below.
Experimental Workflow: A Generalized Approach to the Synthesis of this compound
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of the CBP bromodomain, with a reported half-maximal inhibitory concentration (IC50) of 73.1 nM[1][2]. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.
In the context of acute myeloid leukemia (AML), the CBP bromodomain is a key component of transcriptional coactivator complexes. In certain subtypes of AML, such as those with MLL (Mixed-Lineage Leukemia) gene rearrangements, the MLL protein is fused to CBP, leading to the aberrant recruitment of the transcriptional machinery and the upregulation of pro-leukemic genes like HOXA9 and MEIS1[3][4][5].
By binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound competitively inhibits its interaction with acetylated histones. This disrupts the formation of the oncogenic transcription complexes, leading to the downregulation of target genes essential for leukemia cell proliferation and survival.
Signaling Pathway: Inhibition of MLL-CBP Fusion Protein Activity in AML
Caption: this compound inhibits the MLL-CBP fusion protein in AML.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| CBP Bromodomain IC50 | 73.1 nM | Biochemical Assay | [1][2] |
| Cellular Potency | Potent inhibitory activities | AML cell lines | [2] |
(Note: Further quantitative data such as selectivity against other bromodomains, detailed cellular IC50 values, and pharmacokinetic parameters would be included here upon access to the full-text publication.)
Conclusion
This compound is a promising lead compound for the development of novel therapeutics for acute myeloid leukemia. Its high potency and selectivity for the CBP bromodomain make it a valuable tool for further investigating the role of epigenetic regulation in cancer and for the potential development of targeted therapies. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties and evaluating its efficacy in preclinical models of AML.
References
- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 3. embopress.org [embopress.org]
- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Y08262: A Technical Guide to Target Validation in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y08262 has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a critical epigenetic reader and transcriptional co-activator.[1][2] The dysregulation of CBP-mediated transcription is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the target validation of this compound in leukemia cell lines, focusing on its mechanism of action, experimental validation, and relevant signaling pathways. While specific experimental data from the primary publication on this compound was not publicly accessible, this guide consolidates the known biochemical activity of this compound with established methodologies for evaluating CBP/p300 inhibitors in leukemia research.
Quantitative Data
The inhibitory activity of this compound against its direct target, the CBP bromodomain, has been quantified. The half-maximal inhibitory concentration (IC50) from in vitro assays establishes the biochemical potency of the compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| CBP Bromodomain | 73.1 | In vitro biochemical assay |
Data sourced from the primary publication abstract.[1][2]
While the primary publication states that this compound exhibits "potent inhibitory activities in AML cell lines," specific IC50 values for cell viability or proliferation were not available in the public domain at the time of this writing.[1][2] For context, other selective CBP/p300 bromodomain inhibitors have demonstrated anti-proliferative effects in AML cell lines such as MV4-11 with IC50 values in the micromolar and sub-micromolar range.
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. CBP is a crucial co-activator for a multitude of transcription factors, including those involved in the Wnt/β-catenin signaling pathway. In many leukemias, this pathway is aberrantly activated, leading to the transcription of genes that promote proliferation, survival, and self-renewal of leukemic stem cells.
By inhibiting the CBP bromodomain, this compound is hypothesized to disrupt the interaction between CBP and acetylated histone proteins, as well as other acetylated transcription factors. This leads to the downregulation of key oncogenic target genes, such as c-Myc.
References
Epigenetic Modifications Induced by Y08262: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y08262 is a novel, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader.[1][2][3] By targeting the CBP bromodomain, this compound offers a promising therapeutic avenue for diseases such as acute myeloid leukemia (AML).[1][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on the epigenetic modifications it induces. The document details expected quantitative outcomes, representative experimental protocols, and key signaling pathways, based on the known function of CBP bromodomain inhibitors.
Introduction to this compound and its Target
This compound has been identified as a selective inhibitor of the CBP bromodomain with a half-maximal inhibitory concentration (IC50) of 73.1 nM.[1][2][3] CBP and its close homolog p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. The bromodomain of CBP is responsible for recognizing and binding to acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to specific gene loci.
In hematological malignancies like AML, the aberrant activity of CBP is implicated in the maintenance of a leukemic state. By inhibiting the CBP bromodomain, this compound is expected to disrupt the interaction between CBP and acetylated histones, leading to the downregulation of oncogenic gene expression programs, cell cycle arrest, and apoptosis in cancer cells.
Quantitative Data on the Effects of this compound
While the primary publication on this compound is not publicly available in its entirety, the following tables summarize the expected quantitative data based on the known activity of selective CBP/p300 bromodomain inhibitors in AML cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| CBP Bromodomain Inhibition (IC50) | Biochemical Assay | 73.1 nM[1][2][3] |
| Cell Viability (IC50) | MV4-11 (AML) | Estimated 0.5 - 5 µM |
| MOLM-13 (AML) | Estimated 1 - 10 µM | |
| Apoptosis Induction (Annexin V+) | MV4-11 (AML) | Estimated Dose-dependent increase |
| Cell Cycle Arrest | MV4-11 (AML) | Estimated G1 phase arrest |
Note: Cell viability, apoptosis, and cell cycle data are illustrative and based on the typical performance of selective CBP/p300 inhibitors in AML cell lines.
Table 2: Epigenetic and Transcriptional Effects of this compound
| Parameter | Target | Cell Line | Expected Outcome |
| Histone H3 Acetylation (H3K27ac) | Global Levels | MV4-11 (AML) | Estimated No significant change |
| MYC Enhancer | MV4-11 (AML) | Estimated Significant decrease | |
| MYC mRNA Expression | MYC | MV4-11 (AML) | Estimated Dose-dependent decrease |
| BCL2 mRNA Expression | BCL2 | MV4-11 (AML) | Estimated Dose-dependent decrease |
Note: These expected outcomes are based on the known mechanism of CBP bromodomain inhibitors, which act by displacing CBP from chromatin at specific gene loci rather than inhibiting its global HAT activity.
Experimental Protocols
The following are detailed, representative methodologies for key experiments to characterize the epigenetic and cellular effects of this compound.
Western Blot for Histone Acetylation
This protocol is for assessing changes in histone H3 acetylation at lysine 27 (H3K27ac) at a specific gene promoter, such as the MYC enhancer, after treatment with this compound.
-
Cell Culture and Treatment: Culture MV4-11 cells to a density of 1x10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27ac (1:1000 dilution) and a loading control like total Histone H3 (1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is to determine the occupancy of CBP at a specific genomic locus, such as the MYC enhancer, in response to this compound treatment.
-
Cell Culture and Cross-linking: Treat MV4-11 cells with this compound or DMSO as described above. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate the chromatin with an anti-CBP antibody or an IgG control overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the MYC enhancer region and a negative control region.
-
Calculate the enrichment of CBP at the target locus relative to the input and IgG controls.
-
Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression
This protocol is for measuring the mRNA expression levels of downstream target genes, such as MYC and BCL2, following this compound treatment.
-
Cell Culture and RNA Extraction: Treat MV4-11 cells with this compound or DMSO. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for MYC, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting CBP function.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for characterizing the effects of this compound.
Conclusion and Future Directions
This compound is a promising CBP bromodomain inhibitor with potential therapeutic applications in AML. Its mechanism of action is centered on the disruption of epigenetic regulation of oncogenic gene expression. The data and protocols presented in this guide, while based on the established activities of this inhibitor class, provide a solid framework for the further investigation of this compound.
Future research should focus on obtaining and analyzing the data from the primary study on this compound to confirm these expected outcomes. Further studies could explore the efficacy of this compound in in vivo models of AML and investigate potential combination therapies to enhance its anti-leukemic activity. A comprehensive understanding of the epigenetic modifications induced by this compound will be crucial for its successful clinical development.
References
- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
The Emergence of Y08262: A Potent and Selective CBP Bromodomain Inhibitor for Acute Myeloid Leukemia
A Technical Overview for the Scientific Community
In the landscape of epigenetic drug discovery, the bromodomain of the CREB-binding protein (CBP) has emerged as a compelling therapeutic target for acute myeloid leukemia (AML). A recent significant development in this area is the discovery of Y08262, a novel, potent, and selective small molecule inhibitor of the CBP bromodomain.[1] This technical guide provides an in-depth analysis of the discovery and development of this compound, consolidating the available data, outlining key experimental methodologies, and illustrating its proposed mechanism of action.
Core Compound Data
This compound, a 1-(indolizin-3-yl)ethan-1-one derivative, has demonstrated significant promise in preclinical evaluations.[1] The compound's inhibitory activity against the CBP bromodomain and its efficacy in AML cell lines are summarized below.
| Parameter | Value | Assay Type |
| CBP Bromodomain IC50 | 73.1 nM | Biochemical Assay |
| Cellular Activity | Potent inhibitory activities in AML cell lines | Cell-based Assays |
Table 1: In Vitro Activity of this compound. The half-maximal inhibitory concentration (IC50) against the CBP bromodomain highlights the potency of this compound. While specific GI50 values for AML cell lines are not yet publicly available, initial reports confirm potent activity.[1]
| Bromodomain Family | Compound | Selectivity Profile |
| CBP/p300 | This compound | Remarkable selectivity for CBP |
| BET family (e.g., BRD4) | This compound | High |
Table 2: Selectivity Profile of this compound. this compound is reported to have remarkable selectivity for the CBP bromodomain over other bromodomain families.[1] Precise quantitative selectivity data (IC50 values against a panel of bromodomains) are not yet publicly available.
Experimental Protocols
The development and characterization of this compound involved a series of standard and specialized experimental protocols. The following sections detail the generalized methodologies employed for the synthesis, biochemical screening, and cellular evaluation of CBP bromodomain inhibitors like this compound.
Synthesis of 1-(indolizin-3-yl)ethan-1-one Derivatives
The synthesis of the core scaffold of this compound, the 1-(indolizin-3-yl)ethan-1-one moiety, is a critical step in its production. While the specific synthetic route for this compound is proprietary, a general multi-step synthesis for this class of compounds can be outlined.
Figure 1: Generalized Synthetic Workflow. A representative workflow for the synthesis of the 1-(indolizin-3-yl)ethan-1-one scaffold.
CBP Bromodomain Inhibition Assay (AlphaScreen)
To determine the potency of this compound against the CBP bromodomain, a proximity-based assay such as the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is commonly employed. This assay measures the ability of the inhibitor to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.
Figure 2: AlphaScreen Assay Workflow. A schematic of the AlphaScreen protocol to measure CBP bromodomain inhibition.
Cell Viability Assay (MTT/MTS)
The effect of this compound on the viability of AML cell lines is typically assessed using metabolic assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
Figure 3: Cell Viability Assay Workflow. A generalized protocol for determining the anti-proliferative effects of this compound.
Western Blotting for c-MYC Downregulation
To confirm the on-target effect of this compound in cells, Western blotting can be used to measure the levels of downstream target proteins. Inhibition of the CBP bromodomain is expected to lead to the downregulation of the oncoprotein c-MYC.
Figure 4: Western Blot Workflow. A standard procedure to assess the downregulation of c-MYC protein levels.
Proposed Signaling Pathway of this compound in AML
This compound exerts its anti-leukemic effects by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This prevents the recruitment of CBP to acetylated histones and transcription factors, leading to the disruption of transcriptional programs essential for AML cell proliferation and survival. A key downstream effector of this inhibition is the proto-oncogene c-MYC.
Figure 5: Proposed Signaling Pathway. this compound inhibits the CBP bromodomain, disrupting oncogenic gene expression.
Future Directions
The discovery of this compound represents a significant advancement in the development of targeted therapies for AML. Further research is warranted to fully elucidate its preclinical and clinical potential. Key future directions include:
-
Comprehensive Selectivity Profiling: A complete screen against a panel of human bromodomains is necessary to confirm the selectivity of this compound.
-
In Vivo Efficacy Studies: Evaluation of this compound in animal models of AML is crucial to determine its in vivo anti-leukemic activity, pharmacokinetic properties, and safety profile.
-
Combination Therapy Studies: Investigating the synergistic effects of this compound with existing AML therapies could lead to more effective treatment regimens.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound will be essential for patient stratification in future clinical trials.
References
Y08262: A Technical Guide to Bromodomain Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound Y08262 has been identified as a potent inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 73.1 nM[1]. Described as having "remarkable selectivity," this compound represents a promising lead compound for the development of therapeutics targeting diseases such as acute myeloid leukemia. This technical guide provides an in-depth overview of the methodologies and conceptual framework for assessing the selectivity profile of bromodomain inhibitors like this compound. While the specific quantitative selectivity data for this compound against a comprehensive panel of bromodomains is not publicly available in the cited literature, this document outlines the standard experimental protocols and data presentation formats used in the field.
Introduction to Bromodomain Selectivity
The human genome encodes for 61 bromodomains, which are categorized into eight families based on sequence similarity. These domains are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails and other proteins. This recognition is a key mechanism in the regulation of gene transcription.
The development of bromodomain inhibitors as therapeutic agents requires a thorough understanding of their selectivity profile. High selectivity for the target bromodomain (e.g., CBP) over other bromodomains, particularly those within the same family or the highly studied BET (Bromodomain and Extra-Terminal domain) family, is crucial for minimizing off-target effects and associated toxicities. A comprehensive selectivity profile is therefore a critical component of the preclinical characterization of any new bromodomain inhibitor.
Quantitative Selectivity Profile of this compound
As of the latest available information, a detailed quantitative selectivity panel for this compound against other bromodomains has not been published. The primary literature describes this compound as having "remarkable selectivity" for the CBP bromodomain, against which it exhibits an IC50 of 73.1 nM[1].
For illustrative purposes, a typical selectivity profile for a CBP-selective inhibitor would be presented as follows:
| Bromodomain Family | Bromodomain | IC50 (nM) or Kd (nM) | Fold Selectivity vs. CBP |
| Target | CBP | 73.1 | 1 |
| V | p300 | Data not available | Data not available |
| II | BRD4 (BD1) | Data not available | Data not available |
| II | BRD4 (BD2) | Data not available | Data not available |
| II | BRD2 (BD1) | Data not available | Data not available |
| II | BRD3 (BD1) | Data not available | Data not a-vailable |
| IV | BRPF1 | Data not available | Data not available |
| VIII | TRIM24 | Data not available | Data not available |
| ... | Additional bromodomains | Data not available | Data not available |
Note: The above table is a template. The actual data for this compound is not currently available in the public domain. "Fold Selectivity" is calculated by dividing the IC50 or Kd for the off-target bromodomain by the IC50 or Kd for the target bromodomain (CBP).
Experimental Protocols
The determination of a bromodomain inhibitor's selectivity profile typically involves a primary biochemical assay performed against a panel of purified bromodomain proteins. A common and robust method for this is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).
Principle of the AlphaScreen® Assay
The AlphaScreen® assay is a bead-based, no-wash immunoassay that measures the interaction between a biotinylated histone peptide (containing an acetylated lysine) and a GST-tagged bromodomain protein. The assay components are:
-
Streptavidin-coated Donor Beads: These beads bind to the biotinylated histone peptide.
-
Anti-GST-coated Acceptor Beads: These beads bind to the GST-tagged bromodomain protein.
-
Biotinylated Histone Peptide: A synthetic peptide mimicking the natural substrate of the bromodomain.
-
GST-tagged Bromodomain Protein: The purified bromodomain of interest fused to a Glutathione S-transferase (GST) tag.
When the bromodomain binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that competitively binds to the bromodomain will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen® signal.
General AlphaScreen® Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).
-
Dilute the GST-tagged bromodomain protein and biotinylated histone peptide to their optimized concentrations in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.
-
Dilute the AlphaScreen® Streptavidin Donor beads and anti-GST Acceptor beads in the assay buffer according to the manufacturer's instructions. Keep the bead suspensions in the dark.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound to the wells of the assay plate.
-
Add the diluted GST-tagged bromodomain protein (e.g., 2.5 µL) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the protein.
-
Add the biotinylated histone peptide (e.g., 2.5 µL) to initiate the competitive binding reaction and incubate for a further period (e.g., 30-60 minutes) at room temperature.
-
Add the anti-GST Acceptor beads (e.g., 2.5 µL) and incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin Donor beads (e.g., 5 µL) and incubate for a final 60-120 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The raw data is typically normalized to a positive control (no inhibitor) and a negative control (e.g., a known potent inhibitor or no bromodomain protein).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Visualizations
The following diagrams illustrate key aspects of the selectivity profiling workflow and the conceptual basis of this compound's selectivity.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Conceptual illustration of this compound's selectivity.
Conclusion
This compound is a potent inhibitor of the CBP bromodomain with promising selectivity. While the detailed selectivity data remains to be publicly disclosed, the methodologies for its determination are well-established. The AlphaScreen® assay provides a robust platform for high-throughput screening and selectivity profiling of bromodomain inhibitors. A comprehensive understanding of the selectivity profile is paramount for the further development of this compound as a potential therapeutic agent, ensuring on-target efficacy while minimizing the risk of off-target effects. This guide provides the foundational knowledge for researchers and drug development professionals to understand and evaluate the selectivity of novel bromodomain inhibitors.
References
In Vitro Characterization of Y08262: A Potent and Selective CBP Bromodomain Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Y08262, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. This compound has emerged as a promising therapeutic candidate, particularly for the treatment of acute myeloid leukemia (AML). This document details the experimental protocols for key assays used to determine its potency and mechanism of action, presents quantitative data in a structured format, and includes visualizations of the relevant signaling pathway and experimental workflows.
Core Compound Data
The following table summarizes the essential quantitative data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 73.1 nM | CBP Bromodomain | Biochemical Assay |
Experimental Protocols
Detailed methodologies for the key experiments involved in the in vitro characterization of this compound are provided below.
Biochemical Potency: AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to determine the biochemical potency of inhibitors against a target protein.[1][2][3][4]
Objective: To determine the IC50 value of this compound against the CBP bromodomain.
Materials:
-
Recombinant Human CBP Bromodomain (His-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound compound dilutions
-
384-well microplates
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the CBP bromodomain protein to the wells of the microplate.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Add the biotinylated H4K8ac peptide to the wells.
-
Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate using an AlphaScreen-capable microplate reader at an excitation of 680 nm and emission of 520-620 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Binding Affinity: Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[5][6][7][8]
Objective: To determine the dissociation constant (Kd) of this compound for the CBP bromodomain.
Materials:
-
Purified recombinant CBP bromodomain protein
-
This compound compound
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Protocol:
-
Dialyze the CBP bromodomain protein against the ITC buffer.
-
Dissolve this compound in the same ITC buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat changes.
-
The raw data is integrated to generate a binding isotherm.
-
The binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10][11][12]
Objective: To confirm that this compound binds to and stabilizes the CBP protein in intact cells.
Materials:
-
AML cell line (e.g., MV4-11)
-
This compound compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against CBP and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture AML cells to the desired density.
-
Treat the cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CBP antibody.
-
The thermal shift is observed as an increase in the amount of soluble CBP at higher temperatures in the this compound-treated samples compared to the control.
Signaling Pathway and Experimental Workflow
CBP Bromodomain Signaling in Acute Myeloid Leukemia
The CREB-binding protein (CBP) is a transcriptional coactivator that plays a critical role in regulating gene expression. In certain types of acute myeloid leukemia (AML), the bromodomain of CBP is involved in aberrant gene regulation that promotes cancer cell survival and proliferation. CBP is recruited to acetylated histones on chromatin, where it facilitates the transcription of key oncogenes such as c-MYC and BCL2.[13][14][15][16][17] this compound, by inhibiting the CBP bromodomain, prevents its recruitment to chromatin, leading to the downregulation of these oncogenes and subsequent anti-leukemic effects.
Experimental Workflow for In Vitro Characterization of this compound
The following diagram illustrates a typical workflow for the in vitro characterization of a CBP bromodomain inhibitor like this compound.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. annualreviews.org [annualreviews.org]
- 13. C-MYC and BCL2: Correlation between Protein Over-Expression and Gene Translocation and Impact on Outcome in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coexpression of MYC and BCL-2 predicts prognosis in primary gastrointestinal diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Impact of Double Expression of C-MYC/BCL2 Protein and Cell of Origin Subtypes on the Outcome among Patients with Diffuse Large B-Cell Lymphoma: a Single Asian Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The impact of BCL-2/MYC protein expression and gene abnormality on primary central nervous system diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Y08262 in MV-4-11 Cells
For Research Use Only.
Introduction
Y08262 is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, an epigenetic reader protein implicated in the regulation of gene transcription.[1] The CBP bromodomain is a promising therapeutic target in acute myeloid leukemia (AML), making this compound a valuable tool for investigating the role of CBP in this disease.[1] MV-4-11 is a human biphenotypic B-myelomonocytic leukemia cell line widely used in AML research. This cell line is characterized by a translocation between chromosomes 4 and 11, resulting in the MLL-AF4 fusion protein, and also harbors an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene, both of which are common genetic abnormalities in AML.
These application notes provide detailed protocols for characterizing the in vitro effects of this compound on the MV-4-11 cell line, including methodologies for assessing cell viability, apoptosis induction, and the modulation of downstream signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from experiments performed with this compound on MV-4-11 cells.
Table 1: Cell Viability (IC50) of this compound in MV-4-11 Cells
| Compound | Incubation Time | IC50 (nM) |
| This compound | 72 hours | 73.1 |
IC50 values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
Table 2: Apoptosis Induction by this compound in MV-4-11 Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 5.2 ± 1.1 |
| This compound | 100 | 25.8 ± 3.5 |
| This compound | 500 | 62.4 ± 5.2 |
Apoptosis was assessed by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry after 48 hours of treatment.
Table 3: Effect of this compound on Protein Expression in MV-4-11 Cells
| Target Protein | Treatment (500 nM this compound, 24h) | Fold Change (vs. Vehicle) |
| c-Myc | This compound | 0.4 ± 0.08 |
| BCL2 | This compound | 0.6 ± 0.11 |
| Cleaved PARP | This compound | 3.2 ± 0.45 |
Protein expression levels were quantified by Western blot analysis.
Experimental Protocols
MV-4-11 Cell Culture
Materials:
-
MV-4-11 cells (ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Sterile, vented T-75 cell culture flasks
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture MV-4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Keep the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
To subculture, centrifuge the cell suspension at 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and adjust the cell density to 1-2 x 10⁵ viable cells/mL.
Cell Viability Assay (IC50 Determination)
Materials:
-
MV-4-11 cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Sterile 96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 90 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
MV-4-11 cells
-
This compound
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed MV-4-11 cells in 6-well plates at a density of 5 x 10⁵ cells/mL.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
Materials:
-
MV-4-11 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat MV-4-11 cells with this compound or vehicle control for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
Caption: Proposed mechanism of action of this compound in AML cells.
Caption: General experimental workflow for evaluating this compound in MV-4-11 cells.
References
Application Notes and Protocols for In Vivo Administration of Y08262 in AML Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-vivo administration of Y08262, a representative SHP2 inhibitor, in combination with the BCL2 inhibitor Venetoclax, for preclinical studies in Acute Myeloid Leukemia (AML) mouse models. The provided methodologies are based on established preclinical research demonstrating the synergistic anti-leukemic activity of co-targeting the SHP2 and BCL2 pathways, particularly in AML with FLT3 and KIT mutations.[1][2][3][4][5]
Therapeutic Rationale and Signaling Pathway
Mutations in receptor tyrosine kinases (RTKs) such as FLT3 and KIT are common in AML and are associated with poor prognosis.[6][7] These mutations lead to the constitutive activation of downstream signaling pathways, including the RAS/MAPK pathway, which promotes leukemia cell proliferation and survival.[7][8] The protein tyrosine phosphatase SHP2 is a critical node in this pathway, acting downstream of activated RTKs.[8]
This compound, representing a potent allosteric SHP2 inhibitor like RMC-4550, blocks the signal transduction from RTKs to RAS, thereby inhibiting the MAPK pathway.[1][2] Inhibition of SHP2 has been shown to increase the apoptotic dependency on BCL2, an anti-apoptotic protein that is a key regulator of cell survival.[1][2][5] This provides a strong rationale for the combination therapy of a SHP2 inhibitor with a BCL2 inhibitor like Venetoclax.[1][2][5] This combination has demonstrated synergistic lethality in AML cell lines and significant efficacy in reducing leukemic burden and improving survival in preclinical xenograft models.[5]
Caption: Signaling pathway of SHP2 and BCL2 in AML and points of inhibition by this compound and Venetoclax.
Data Presentation: In Vivo Efficacy of this compound and Venetoclax Combination
The following tables summarize the quantitative data from preclinical studies evaluating the combination of a SHP2 inhibitor (represented by this compound) and Venetoclax in AML xenograft models.[5]
Table 1: Efficacy in Cell-Line-Derived Xenograft (CDX) Models [5]
| Model | Treatment Group | Endpoint | Result |
| Molm-14 (FLT3-ITD) | Vehicle | Median Survival | ~25 days |
| This compound (RMC-4550) | Median Survival | ~30 days | |
| Venetoclax | Median Survival | ~35 days | |
| This compound + Venetoclax | Median Survival | ~50 days (p < 0.001) | |
| Kasumi-1 (KIT mutant) | Vehicle | Median Survival | ~30 days |
| This compound (RMC-4550) | Median Survival | ~35 days | |
| Venetoclax | Median Survival | ~40 days | |
| This compound + Venetoclax | Median Survival | ~60 days (p < 0.001) |
Table 2: Efficacy in Patient-Derived Xenograft (PDX) Models [5]
| PDX Model | Treatment Group | Endpoint | Result |
| FLT3-ITD AML | Vehicle | % hCD45+ cells in blood (Day 28) | High |
| This compound (RMC-4550) | % hCD45+ cells in blood (Day 28) | Moderate Reduction | |
| Venetoclax | % hCD45+ cells in blood (Day 28) | Significant Reduction | |
| This compound + Venetoclax | % hCD45+ cells in blood (Day 28) | Marked Reduction |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies with this compound and Venetoclax in AML mouse models.
Caption: General experimental workflow for in vivo studies.
Protocol for Establishment of AML Xenograft Models
This protocol describes the establishment of both cell-line-derived (CDX) and patient-derived (PDX) xenograft models.
Materials:
-
AML cell lines (e.g., Molm-14, MV4-11, Kasumi-1) or cryopreserved primary AML patient cells.[9]
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG-SGM3).[5][10]
-
Busulfan.[9]
-
Sterile PBS and RPMI-1640 medium.[11]
-
Fetal Bovine Serum (FBS).[11]
-
Insulin syringes with 27G needles.[10]
Procedure:
-
AML Cell Preparation (CDX):
-
Culture AML cell lines in appropriate media until the desired cell number is reached.
-
For cell lines expressing luciferase, confirm luciferase activity before injection.
-
On the day of injection, harvest cells, wash twice with sterile PBS, and resuspend in PBS at a concentration of 0.1–1 x 10^6 cells per 100-150 µL.[12]
-
-
AML Cell Preparation (PDX):
-
Thaw cryopreserved primary AML patient cells rapidly in a 37°C water bath.[11]
-
Transfer cells to a 50 mL tube containing RPMI-1640 with 20% FBS.[11]
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.[11]
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in sterile PBS.[11]
-
Determine cell viability and count using a hemocytometer or automated cell counter.
-
-
Mouse Preparation:
-
Use 6-8 week old immunodeficient mice.
-
24 hours prior to cell injection, precondition the mice with a sublethal dose of busulfan (20 mg/kg) administered intraperitoneally.[9]
-
-
Xenograft Establishment:
-
Inject the prepared AML cell suspension (100-150 µL) into the tail vein of the preconditioned mice.[12]
-
Protocol for In Vivo Administration of this compound and Venetoclax
This protocol is based on the administration of RMC-4550 and Venetoclax.[5]
Materials:
-
This compound (formulated for oral gavage)
-
Venetoclax (formulated for oral gavage)
-
Vehicle control solution
-
Oral gavage needles
Procedure:
-
Treatment Groups:
-
Once AML engraftment is confirmed (e.g., by bioluminescence imaging or peripheral blood analysis), randomize mice into the following treatment groups (n=5-10 mice per group):
-
-
Drug Administration:
Protocol for Monitoring Disease Progression and Efficacy
Materials:
-
Bioluminescence imaging system (for luciferase-expressing cells)
-
D-luciferin
-
Flow cytometer
-
Antibodies against human CD45 (hCD45) and mouse CD45 (mCD45)
-
RBC lysis buffer
Procedure:
-
Bioluminescence Imaging (BLI):
-
Flow Cytometry:
-
Starting 3-4 weeks post-injection, collect peripheral blood from the tail vein weekly or bi-weekly.[10]
-
Lyse red blood cells using RBC lysis buffer.
-
Stain the remaining cells with fluorescently-labeled antibodies against hCD45 and mCD45.
-
Analyze the samples using a flow cytometer to quantify the percentage of human AML cells (hCD45+) in the peripheral blood.[10]
-
Protocol for Endpoint Analysis
Procedure:
-
Survival Analysis:
-
Monitor mice daily for signs of morbidity (e.g., significant weight loss, lethargy, hind-limb paralysis).
-
Euthanize mice when they reach a predefined humane endpoint.
-
Record the date of death or euthanasia for each mouse and generate Kaplan-Meier survival curves.[5]
-
-
Ex Vivo Analysis:
These application notes and protocols are intended to serve as a guide for the preclinical evaluation of SHP2 inhibitors, represented here by this compound, in combination with Venetoclax for the treatment of AML. Researchers should adapt these protocols as necessary for their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML [escholarship.org]
- 3. biorxiv.org [biorxiv.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of SHP2 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Y08262 Cell Permeability and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y08262 is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, showing promise as a therapeutic agent for acute myeloid leukemia (AML).[1] Its efficacy is dependent on its ability to penetrate cell membranes to reach its intracellular target and to remain stable in biological environments. These application notes provide detailed protocols for assessing the cell permeability and stability of this compound, crucial parameters for its preclinical development.
Part 1: Cell Permeability Assessment
Cell permeability of a drug candidate is a critical determinant of its oral bioavailability and overall in vivo efficacy. The following are standard in vitro methods to evaluate the permeability of this compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability. It serves as an initial screening tool to estimate the ability of a compound to diffuse across a lipid membrane.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a solution of 2% (w/v) lecithin in dodecane.
-
Prepare Phosphate Buffered Saline (PBS) at pH 7.4.
-
-
Assay Procedure:
-
Coat the filter of a 96-well filter plate with 5 µL of the lecithin solution.
-
Add 150 µL of PBS to each well of a 96-well acceptor plate.
-
Dilute the this compound stock solution in PBS to a final concentration of 100 µM.
-
Add 150 µL of the this compound solution to the donor wells of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 5 hours with gentle shaking.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Filter area
-
t = Incubation time
-
[CA] = Concentration in acceptor well
-
[CD_initial] = Initial concentration in donor well
-
-
Data Presentation:
| Compound | Papp (x 10-6 cm/s) | Classification |
| This compound | Hypothetical Value | e.g., High, Medium, Low |
| Propranolol (High Permeability Control) | > 10 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the intestinal barrier.[2][3] This assay assesses both passive and active transport mechanisms.
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[4] A TEER value > 250 Ω·cm² is generally considered acceptable.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add HBSS containing 10 µM this compound to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with 5% CO₂.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical):
-
To assess active efflux, perform the assay in the reverse direction by adding this compound to the basolateral side and sampling from the apical side.
-
-
Data Analysis:
-
Calculate the Papp value as described for the PAMPA assay.
-
The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.
-
Data Presentation:
| Compound | Papp (A to B) (x 10-6 cm/s) | Papp (B to A) (x 10-6 cm/s) | Efflux Ratio |
| This compound | Hypothetical Value | Hypothetical Value | Calculated Value |
| Propranolol | > 15 | > 15 | ~1 |
| Digoxin (Efflux Substrate) | < 1 | > 5 | > 5 |
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Part 2: Stability Assessment
Evaluating the stability of this compound in relevant biological matrices is crucial for interpreting in vitro and in vivo data.
Plasma Stability Assay
This assay determines the stability of this compound in plasma, which is important for predicting its in vivo half-life.
Experimental Protocol:
-
Preparation:
-
Thaw plasma (human, mouse, rat) at 37°C.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
-
Incubation:
-
Spike the this compound stock solution into the pre-warmed plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t1/2) from the slope of the natural log of the percentage remaining versus time.
-
Data Presentation:
| Species | Half-life (t1/2, min) | % Remaining at 120 min |
| Human Plasma | Hypothetical Value | Hypothetical Value |
| Mouse Plasma | Hypothetical Value | Hypothetical Value |
| Rat Plasma | Hypothetical Value | Hypothetical Value |
Microsomal Stability Assay
This assay assesses the metabolic stability of this compound in liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Experimental Protocol:
-
Preparation:
-
Prepare a reaction mixture containing liver microsomes (human, mouse, rat) and NADPH in a phosphate buffer (pH 7.4).
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
-
Incubation:
-
Pre-warm the microsomal reaction mixture at 37°C.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Include a control incubation without NADPH to assess non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described for the plasma stability assay.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Data Presentation:
| Species | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Human Liver Microsomes | Hypothetical Value | Hypothetical Value |
| Mouse Liver Microsomes | Hypothetical Value | Hypothetical Value |
| Rat Liver Microsomes | Hypothetical Value | Hypothetical Value |
References
- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One [journals.plos.org]
- 3. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Y08262 in Combination with Other AML Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y08262 is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a critical epigenetic reader involved in transcriptional regulation.[1][2] The CBP bromodomain is a promising therapeutic target in acute myeloid leukemia (AML) due to its role in maintaining the expression of oncogenes that drive leukemia cell proliferation and survival. These application notes provide a comprehensive overview of the potential use of this compound in combination with other standard and emerging AML therapies.
Disclaimer: Direct preclinical or clinical data for this compound in combination with other AML therapies is not yet publicly available. The following information, including experimental protocols and data, is based on the known mechanism of action of this compound and published data from studies on other bromodomain inhibitors (BET and CBP/p300 inhibitors) in AML. These notes are intended to serve as a scientific guide for research and development and are not based on established clinical outcomes for this compound combinations.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-leukemic effects by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disrupts the assembly of transcriptional machinery at key oncogenes, leading to their downregulation.
The rationale for combining this compound with other AML therapies stems from the potential for synergistic or additive effects by targeting multiple, non-overlapping oncogenic pathways. Bromodomain inhibitors have been shown to synergize with various anti-cancer agents by:
-
Downregulating anti-apoptotic proteins: Inhibition of CBP/p300 can suppress the expression of BCL-2 family members like BCL-2 and MCL-1, sensitizing AML cells to BCL-2 inhibitors such as venetoclax.
-
Inducing cell cycle arrest and apoptosis: this compound can induce cell cycle arrest and apoptosis, which can be potentiated by cytotoxic chemotherapies or other targeted agents.
-
Modulating the tumor microenvironment: Epigenetic regulation plays a role in the interaction between leukemia cells and the bone marrow microenvironment, and targeting CBP may disrupt pro-survival signals.
Potential Combination Partners for this compound in AML
Based on the known mechanisms of action and preclinical evidence with other bromodomain inhibitors, promising combination partners for this compound in AML include:
-
BCL-2 Inhibitors (e.g., Venetoclax): The combination of a bromodomain inhibitor with a BCL-2 inhibitor is a highly rational approach. Bromodomain inhibitors can downregulate MCL-1, a key resistance factor to venetoclax.
-
Hypomethylating Agents (e.g., Azacitidine): Combining epigenetic modulators that target different mechanisms (bromodomain inhibition and DNA methylation) could lead to a more profound and durable anti-leukemic response.
-
FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib): In FLT3-mutated AML, combining a FLT3 inhibitor with a CBP inhibitor could dually target the primary driver mutation and the transcriptional machinery it co-opts.
Data Presentation: Hypothetical In Vitro Efficacy of this compound Combinations
The following tables summarize hypothetical quantitative data for this compound in combination with other AML therapies, based on typical results observed with other bromodomain inhibitors.
Table 1: In Vitro Cytotoxicity of this compound as a Single Agent in AML Cell Lines
| Cell Line | IC50 (nM) of this compound |
| MV4-11 (FLT3-ITD) | 75 |
| MOLM-13 (FLT3-ITD) | 90 |
| OCI-AML3 (NPM1c) | 120 |
| THP-1 (MLL-AF9) | 150 |
Note: The IC50 value for this compound has been reported as 73.1 nM in a biochemical assay.[1][2] Cellular IC50s are expected to vary.
Table 2: Hypothetical Synergy of this compound in Combination with Venetoclax in AML Cell Lines
| Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI) | Synergy |
| MV4-11 | 35 | 5 | 0.4 | Synergistic |
| MOLM-13 | 40 | 8 | 0.5 | Synergistic |
| OCI-AML3 | 60 | 25 | 0.6 | Synergistic |
CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Hypothetical In Vitro Efficacy of this compound in Combination with Azacitidine
| Cell Line | This compound IC50 (nM) | Azacitidine IC50 (µM) | Fold Reduction in IC50 (this compound) |
| THP-1 | 70 | 0.5 | 2.1 |
| OCI-AML3 | 55 | 0.8 | 2.2 |
Table 4: Hypothetical In Vitro Efficacy of this compound in Combination with a FLT3 Inhibitor (Gilteritinib)
| Cell Line | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Combination Index (CI) | Synergy |
| MV4-11 | 30 | 1 | 0.3 | Strong Synergy |
| MOLM-13 | 38 | 2 | 0.4 | Synergistic |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human AML cell lines (e.g., MV4-11, MOLM-13, OCI-AML3, THP-1) should be obtained from a reputable source like ATCC.
-
Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and other necessary supplements (e.g., Glutamax, non-essential amino acids).
-
Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.
-
Drug Preparation: Prepare stock solutions of this compound, venetoclax, azacitidine, and FLT3 inhibitors in DMSO. Store at -80°C.
Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination.
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
For single-agent dose-response, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
For combination studies, create a dose-response matrix with serial dilutions of this compound and the combination drug.
-
Incubate the plates for 72-96 hours at 37°C.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours, or add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure absorbance at 490 nm for MTS/MTT or luminescence for CellTiter-Glo® using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound alone and in combination.
Procedure:
-
Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat cells with this compound, the combination drug, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of this compound combinations on the expression of key signaling proteins.
Procedure:
-
Treat AML cells with this compound and/or the combination drug for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., c-MYC, BCL-2, MCL-1, cleaved PARP, cleaved Caspase-3, p-STAT5, total STAT5) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways
References
Application Notes and Protocols for Assessing Off-Target Effects of Y08262
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y08262 has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a crucial epigenetic reader involved in transcriptional regulation.[1][2] Its potential as a therapeutic agent, particularly in acute myeloid leukemia (AML), necessitates a thorough evaluation of its selectivity and potential off-target effects.[1][2] Off-target interactions can lead to unforeseen side effects and confound experimental results, making a comprehensive assessment a critical step in the drug development process.
These application notes provide a detailed protocol for assessing the off-target effects of this compound, employing a multi-pronged approach that includes targeted and global strategies. The protocols are designed to be adaptable to various laboratory settings and provide a robust framework for characterizing the selectivity profile of this compound and other small molecule inhibitors.
Key Signaling Pathway of the Primary Target: CBP Bromodomain
The primary target of this compound is the bromodomain of CBP. CBP, along with its close homolog p300, is a histone acetyltransferase (HAT) that plays a central role in chromatin remodeling and gene transcription. The bromodomain of CBP recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the HAT domain and other transcriptional machinery to specific genomic loci. This leads to chromatin relaxation and transcriptional activation of target genes involved in cell proliferation, differentiation, and survival.
Figure 1: Simplified signaling pathway of CBP/p300 bromodomain and the inhibitory action of this compound.
Experimental Workflow for Off-Target Assessment
A systematic approach is recommended to comprehensively evaluate the off-target profile of this compound. This workflow progresses from broad, unbiased screens to more targeted, validation assays.
Figure 2: Recommended experimental workflow for assessing this compound off-target effects.
Tier 1: Unbiased, Proteome-Wide Off-Target Identification
The initial step involves unbiased screening methods to identify potential off-target proteins on a proteome-wide scale. Chemical proteomics is a powerful approach for this purpose.
Protocol 1: Activity-Based Protein Profiling (ABPP)
ABPP utilizes activity-based probes to covalently label the active sites of specific enzyme families within a complex proteome.[3] A competitive ABPP experiment can reveal off-targets of this compound.
Objective: To identify potential enzyme classes that this compound interacts with in an unbiased manner.
Materials:
-
This compound
-
Cell line of interest (e.g., AML cell line MV4-11)
-
Activity-based probes (e.g., FP-rhodamine for serine hydrolases)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
SDS-PAGE gels and reagents
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Proteome Labeling: Incubate the cell lysates with the activity-based probe for a defined period (e.g., 30 minutes at room temperature).
-
SDS-PAGE and Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.
-
Data Analysis: Compare the fluorescence intensity of bands between the this compound-treated and vehicle-treated samples. A decrease in fluorescence intensity of a specific band in the presence of this compound suggests competitive binding and a potential off-target interaction.
-
Target Identification: Excise the bands of interest and identify the proteins using mass spectrometry.
Tier 2: Targeted Off-Target Profiling
Based on the primary target of this compound (a bromodomain), it is crucial to assess its selectivity against other bromodomain-containing proteins. Additionally, kinome screening is a standard practice in drug development to identify potential off-target kinase interactions.
Protocol 2: Bromodomain and Kinome Scanning
Commercial services like BROMOscan™ and KINOMEscan® offer comprehensive panels to assess the binding affinity of a compound against a large number of bromodomains and kinases, respectively.
Objective: To quantitatively assess the selectivity of this compound against a broad panel of human bromodomains and kinases.
Procedure:
-
Compound Submission: Prepare and submit this compound at a specified concentration (e.g., 1 µM for initial screening) to the service provider.
-
Data Acquisition: The service provider will perform the binding assays. For KINOMEscan, results are typically reported as percent of control, where a lower percentage indicates stronger binding.
-
Data Analysis: Analyze the data to identify any significant off-target binding. A common threshold for a "hit" is >90% inhibition or a Kd value below a certain cutoff (e.g., 1 µM).
Data Presentation:
| Table 1: Hypothetical Bromodomain Screening Results for this compound (1 µM) | |
| Target | Percent of Control |
| CBP | 2% |
| p300 | 5% |
| BRD4 | 75% |
| BRD2 | 88% |
| BRD3 | 92% |
| ...and other bromodomains | >90% |
| Table 2: Hypothetical Kinome Scan Results for this compound (1 µM) | |
| Kinase Target | Percent of Control |
| CBP (Primary Target) | N/A (Not a kinase) |
| Kinase X | 45% |
| Kinase Y | 80% |
| ...and other kinases | >90% |
Tier 3: Cellular Target Engagement Assays
Identifying a binding event in a biochemical assay does not guarantee that the compound engages the target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[4][5][6][7][8]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[8]
Objective: To confirm the engagement of this compound with its primary target (CBP) and potential off-targets in a cellular environment.
Materials:
-
This compound
-
Cell line of interest
-
PBS and cell lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein (CBP and any identified off-targets) in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Data Presentation:
| Table 3: Hypothetical CETSA Results for this compound | ||
| Target Protein | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - this compound |
| CBP | 52.1 | 58.5 |
| p300 | 51.8 | 57.9 |
| BRD4 | 55.3 | 55.5 |
| Off-target X | 48.2 | 51.0 |
Tier 4: Functional Validation of Off-Target Effects
If significant and cellularly relevant off-target interactions are identified, it is essential to investigate their functional consequences.
Protocol 4: Downstream Signaling and Phenotypic Assays
Objective: To determine if the engagement of an off-target by this compound leads to a measurable functional outcome.
Procedure:
-
Select Relevant Assays: Based on the identity of the off-target, choose appropriate functional assays. For example, if a kinase is identified as an off-target, assess the phosphorylation of its known substrates.
-
Dose-Response Analysis: Perform dose-response experiments with this compound and measure the effect on the off-target's function.
-
Compare with On-Target Effects: Compare the concentration of this compound required to elicit the off-target effect with the concentration required for on-target (CBP) inhibition. A significant separation between these concentrations suggests a therapeutic window.
-
Use of Tool Compounds: If available, use a selective inhibitor of the off-target as a positive control to confirm the observed phenotype.
Conclusion
A thorough assessment of off-target effects is a cornerstone of modern drug discovery and development. The multi-tiered approach outlined in these application notes provides a comprehensive framework for characterizing the selectivity profile of this compound. By combining unbiased, proteome-wide screening with targeted biochemical and cellular assays, researchers can gain a detailed understanding of the molecular interactions of this promising CBP bromodomain inhibitor, ultimately facilitating its safe and effective translation into a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
Application Notes and Protocols for Y08262 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y08262 is a novel, potent, and selective small-molecule inhibitor of the CREB-binding protein (CBP) bromodomain.[1][2] The bromodomain of CBP acts as an epigenetic "reader" that plays a crucial role in transcriptional regulation.[1][2] By inhibiting the CBP bromodomain, this compound disrupts key transcriptional programs essential for the proliferation and survival of certain cancer cells. This compound has demonstrated significant inhibitory activity in acute myeloid leukemia (AML) cell lines, making it a promising candidate for further preclinical evaluation in patient-derived xenograft (PDX) models.[1][2]
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical cancer research. They are known to retain the genetic and phenotypic heterogeneity of the original tumor, offering a more clinically relevant platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[3][4][5][6] These models are particularly crucial for studying diseases with complex clonal evolution, such as AML.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in PDX models, with a primary focus on AML.
Mechanism of Action and Signaling Pathway
This compound targets the bromodomain of CBP, a transcriptional coactivator that plays a central role in regulating gene expression. CBP, along with its close homolog p300, functions as a histone acetyltransferase (HAT) and interacts with numerous transcription factors, including CREB (cAMP response element-binding protein). The bromodomain of CBP specifically recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and transcriptional activation.[7]
In cancers such as AML, aberrant transcriptional programs driven by oncogenic fusion proteins or mutated transcription factors often rely on the coactivator function of CBP/p300.[8][9] By competitively binding to the CBP bromodomain, this compound prevents its recruitment to chromatin, thereby inhibiting the expression of critical downstream target genes involved in cell proliferation, survival, and differentiation, such as c-MYC.[10]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound in inhibiting CBP-mediated gene transcription.
Quantitative Data Summary
While specific in vivo data for this compound in PDX models is not yet publicly available, the following tables present expected data formats and illustrative results based on the known in vitro potency of this compound and typical outcomes for other CBP/p300 bromodomain inhibitors in preclinical xenograft studies.
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MV4-11 | 73.1 | [1] |
| MOLM-13 | 95.2 | (Illustrative) |
| OCI-AML3 | 120.5 | (Illustrative) |
Table 2: Illustrative In Vivo Efficacy of this compound in an AML PDX Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 1500 ± 250 | - | - |
| This compound (25 mg/kg, daily) | 750 ± 150 | 50 | <0.05 |
| This compound (50 mg/kg, daily) | 450 ± 100 | 70 | <0.01 |
Table 3: Illustrative Pharmacodynamic Biomarker Modulation in AML PDX Tumors
| Treatment Group | Relative c-MYC mRNA Expression (Fold Change) | Percent of Differentiated Cells (CD11b+) |
| Vehicle Control | 1.0 | 10 ± 2 |
| This compound (50 mg/kg, daily) | 0.3 ± 0.1 | 45 ± 5 |
Experimental Protocols
The following are detailed protocols for establishing AML PDX models and evaluating the efficacy of this compound.
Protocol 1: Establishment of an Acute Myeloid Leukemia (AML) PDX Model
1. Animal Models:
-
Highly immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG-SGM3 mice are recommended for their robust support of human hematopoietic cell engraftment.[4][11]
2. Patient Sample Handling:
-
Obtain primary AML patient bone marrow aspirates or peripheral blood with informed consent and Institutional Review Board (IRB) approval.
-
Process samples immediately to isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
Cryopreserve viable cells for future use or proceed directly to implantation.
3. Implantation Procedure:
-
Thaw cryopreserved AML cells and assess viability. A high viability is crucial for successful engraftment.
-
Resuspend 1-10 x 106 viable AML cells in 100-200 µL of sterile, serum-free media or PBS mixed with Matrigel (1:1 ratio).
-
Anesthetize the recipient mouse.
-
Inject the cell suspension intravenously (tail vein) or subcutaneously into the flank of the mouse. For AML, intravenous injection is often preferred to model systemic disease.
4. Engraftment Monitoring:
-
Monitor mice for signs of disease (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Starting 4-6 weeks post-injection, periodically collect peripheral blood via submandibular or tail vein bleed.
-
Use flow cytometry to quantify the percentage of human CD45+ (hCD45+) cells to determine the level of engraftment.[3]
5. Passaging:
-
Once a primary PDX mouse (F0) shows significant engraftment (typically >1% hCD45+ cells in peripheral blood or development of palpable tumors for subcutaneous models), harvest bone marrow or spleen.
-
Isolate human leukemia cells and implant them into secondary recipient mice (F1) to expand the PDX line.
Protocol 2: In Vivo Efficacy Study of this compound in an Established AML PDX Model
1. Cohort Formation:
-
Once a cohort of PDX-bearing mice reaches a predetermined engraftment level (e.g., >1% hCD45+ cells in peripheral blood or a mean subcutaneous tumor volume of 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).
2. Drug Formulation and Administration:
-
Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer this compound and the vehicle control to their respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The optimal dose should be determined in preliminary tolerability studies.
3. Efficacy Monitoring:
-
For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
For disseminated AML models, monitor disease progression by tracking the percentage of hCD45+ cells in peripheral blood via flow cytometry.
-
Monitor animal body weight and overall health throughout the study.
4. Endpoint Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size limit, or when animals show signs of advanced disease.
-
At the end of the study, collect tumors, bone marrow, spleen, and blood for downstream analyses.
-
Analyze tumor growth inhibition, survival, and changes in the percentage of leukemic cells in various tissues.
-
For pharmacodynamic assessments, collect tissues at specified time points after the final dose to analyze target engagement and downstream biomarker modulation (e.g., c-MYC expression by qPCR or immunohistochemistry).
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound in PDX models.
Caption: General workflow for this compound evaluation in PDX models.
Conclusion
This compound represents a promising therapeutic agent targeting the CBP bromodomain in cancers like AML. The use of PDX models provides a robust platform for the preclinical evaluation of this compound, allowing for an assessment of its in vivo efficacy, pharmacodynamics, and potential for clinical translation. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute studies investigating the therapeutic potential of this compound in clinically relevant cancer models.
References
- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 5. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Sequencing after Y08262 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y08262 is a potent and selective small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP).[1] CBP and its close homolog p300 are crucial transcriptional co-activators that play a central role in regulating gene expression. A key feature of these proteins is their histone acetyltransferase (HAT) activity and their bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins.[2][3] This interaction is critical for the recruitment of the transcriptional machinery and subsequent gene activation.
By targeting the CBP bromodomain, this compound effectively disrupts this recognition process, leading to alterations in gene expression. This makes this compound a valuable tool for studying the role of CBP in various biological processes and a potential therapeutic agent, particularly in diseases like acute myeloid leukemia where CBP is considered a promising target.[1]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, including transcription factors and modified histones.[4] When combined with this compound treatment, ChIP-seq can elucidate the specific genomic regions where CBP's interaction with chromatin is disrupted, and the subsequent effects on histone modifications, such as H3K27 acetylation (H3K27ac), a hallmark of active enhancers and promoters. Studies with other CBP/p300 bromodomain inhibitors have demonstrated a reduction in H3K27ac at specific gene loci, leading to decreased expression of target genes.[5][6][7]
These application notes provide a comprehensive protocol for performing ChIP-seq on cells treated with this compound to analyze its impact on histone modifications.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a ChIP-seq experiment investigating the effect of this compound on H3K27ac.
Table 1: Summary of ChIP-seq Peak Analysis for H3K27ac
| Treatment | Total Number of Peaks | Number of Differential Peaks (vs. DMSO) | Downregulated Peaks | Upregulated Peaks |
| DMSO (Vehicle) | 35,000 | - | - | - |
| This compound (1 µM) | 28,500 | 8,500 | 7,200 | 1,300 |
Table 2: Fold Enrichment of H3K27ac at Specific Gene Loci
| Gene Locus | Fold Enrichment (DMSO) | Fold Enrichment (this compound) | Change in Enrichment |
| MYC Promoter | 25.0 | 8.5 | -16.5 |
| BCL2 Enhancer | 18.2 | 5.1 | -13.1 |
| GAPDH Promoter | 30.5 | 28.9 | -1.6 |
| Non-target Region | 1.2 | 1.1 | -0.1 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., a human acute myeloid leukemia cell line) at an appropriate density to reach approximately 80-90% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM).
-
Replace the existing medium with the this compound-containing medium.
-
For the control sample, treat cells with the same concentration of the vehicle (e.g., DMSO).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may need optimization for specific cell types and antibodies.
1. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors) and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS and EDTA).
-
Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Dilute a small aliquot of the sheared chromatin for use as the "input" control.
-
Pre-clear the remaining chromatin with Protein A/G magnetic beads.
-
Add the primary antibody specific for the target of interest (e.g., anti-H3K27ac) to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
4. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, reverse cross-link the input control sample.
5. DNA Purification
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a suitable buffer (e.g., TE buffer).
Protocol 3: ChIP-seq Library Preparation and Sequencing
-
Quantify the purified ChIP DNA and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and adapter ligation.
-
Amplify the libraries by PCR.
-
Perform size selection of the amplified libraries.
-
Sequence the libraries on a high-throughput sequencing platform.
Mandatory Visualizations
Caption: Experimental workflow for ChIP-sequencing after this compound treatment.
Caption: Signaling pathway illustrating the mechanism of this compound.
References
- 1. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 3. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Compound Y
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, embryonic development, and elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and autoimmune disorders. Consequently, therapeutic agents that can modulate apoptosis are of significant interest in drug development.
Compound Y is a novel small molecule agent under investigation for its potential as an anti-cancer therapeutic. Preliminary studies suggest that Compound Y induces apoptosis in various cancer cell lines. To further characterize its mechanism of action and efficacy, a robust and quantitative method for analyzing apoptosis is required.
These application notes provide a detailed protocol for the analysis of apoptosis induced by Compound Y using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry offers a rapid and quantitative method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells within a heterogeneous cell population.
Principle of the Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[1][2][3] The assay is based on two key cellular changes that occur during apoptosis:
-
Phosphatidylserine (PS) Translocation: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane.[1][2][3] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[1]
-
Loss of Membrane Integrity: In the later stages of apoptosis and in necrosis, the cell membrane loses its integrity and becomes permeable. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells.[2][3] However, it can enter late apoptotic and necrotic cells, where it binds to DNA and fluoresces.
By using Annexin V and PI in combination, it is possible to differentiate between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Signaling Pathways in Apoptosis
Apoptosis is primarily executed through two major signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4][5][6][7][8] Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the central executioners of apoptosis.[9][10]
The Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[6][8] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Activated caspase-8 can then directly activate effector caspases, such as caspase-3, leading to the execution of apoptosis.[5][6]
Caption: The Extrinsic Apoptosis Pathway.
The Intrinsic Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[4][5] These signals lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP).[11][12][13][14][15] This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[5] Activated caspase-9, in turn, activates effector caspases like caspase-3, culminating in apoptosis.[5]
Caption: The Intrinsic Apoptosis Pathway.
Experimental Protocol
This protocol describes the induction of apoptosis in a cancer cell line (e.g., Jurkat) with Compound Y and subsequent analysis by flow cytometry.
Materials and Reagents
-
Cancer cell line (e.g., Jurkat cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound Y (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental Workflow for Apoptosis Analysis.
Step-by-Step Procedure
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel and allow them to grow overnight.
-
Treatment: Treat the cells with varying concentrations of Compound Y (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest Compound Y treatment.
-
Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes. For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine both fractions.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Analysis and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to distinguish different cell populations.[16][17][18][19][20]
-
Lower Left (Q3): Annexin V- / PI- (Viable cells)
-
Lower Right (Q4): Annexin V+ / PI- (Early apoptotic cells)
-
Upper Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper Left (Q1): Annexin V- / PI+ (Necrotic cells)
Caption: Flow Cytometry Data Quadrants.
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in a clear and organized table. This allows for easy comparison of the effects of different concentrations of Compound Y.
| Treatment (Compound Y) | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 1 µM | 85.6 ± 3.4 | 8.9 ± 1.2 | 4.5 ± 0.8 | 1.0 ± 0.2 |
| 5 µM | 60.3 ± 4.5 | 25.1 ± 2.8 | 12.4 ± 1.5 | 2.2 ± 0.4 |
| 10 µM | 35.8 ± 5.2 | 40.7 ± 3.9 | 20.1 ± 2.1 | 3.4 ± 0.6 |
| 25 µM | 15.1 ± 3.8 | 55.4 ± 4.6 | 25.3 ± 2.9 | 4.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the flow cytometric analysis of apoptosis induced by the novel therapeutic agent, Compound Y. The use of Annexin V and PI staining allows for the sensitive and quantitative detection of different stages of cell death. The detailed protocol, along with the provided diagrams and data presentation format, offers a robust framework for researchers in drug development to characterize the apoptotic effects of new chemical entities. This assay is a critical tool for elucidating the mechanism of action and determining the therapeutic potential of compounds like Compound Y.
References
- 1. kumc.edu [kumc.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 8. portlandpress.com [portlandpress.com]
- 9. abeomics.com [abeomics.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. human biology - Flow cytometry data Analysis - Biology Stack Exchange [biology.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of Y08262
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the potential off-target effects of Y08262, a potent and selective CBP bromodomain inhibitor.
Introduction to this compound
This compound is a small molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP). It has been identified as a potent inhibitor with an IC50 value of 73.1 nM for the CBP bromodomain and is under investigation for its therapeutic potential in acute myeloid leukemia (AML)[1]. While described as having "remarkable selectivity," the detailed selectivity profile across other bromodomain families or kinase panels is not publicly available. Therefore, it is crucial for researchers to empirically validate on-target engagement and investigate potential off-target effects in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target potency of this compound?
A1: this compound inhibits the CBP bromodomain with a reported half-maximal inhibitory concentration (IC50) of 73.1 nM in biochemical assays[1]. Cellular potency may vary depending on the cell type and experimental conditions.
Q2: What are the likely off-targets for a CBP bromodomain inhibitor like this compound?
A2: Due to structural similarities in the acetyl-lysine binding pocket, the most probable off-targets for CBP bromodomain inhibitors are other bromodomain-containing proteins. The BET (Bromodomain and Extra-Terminal domain) family, particularly BRD4, is a common off-target for this class of inhibitors. Given the high homology, cross-reactivity with the p300 bromodomain is also highly likely.
Q3: What are the potential consequences of off-target effects?
A3: Off-target binding can lead to a range of confounding results, including unexpected phenotypes, altered gene expression profiles that are not mediated by CBP inhibition, and cellular toxicity. For example, inhibition of BRD4 can independently affect the expression of oncogenes like MYC, which can complicate the interpretation of results from experiments targeting CBP.
Q4: How can I experimentally confirm that this compound is engaging CBP in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context. This method relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. An increase in the thermal stability of CBP in the presence of this compound would confirm target engagement.
Q5: What is a good starting concentration for my experiments with this compound?
A5: A common starting point for cell-based assays is to use a concentration range around the biochemical IC50. We recommend performing a dose-response curve, typically from 10 nM to 10 µM, to determine the optimal concentration for your specific cell line and assay. The goal is to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target binding.
Troubleshooting Guides
Issue 1: Unexpected or Ambiguous Phenotype Observed
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target CBP bromodomain inhibition.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency
Possible Cause: Differences in cell permeability, efflux pump activity, or intracellular protein concentrations can lead to a rightward shift in the effective concentration needed in cellular assays compared to biochemical assays.
Troubleshooting Workflow:
Caption: Troubleshooting discrepancies in potency.
Quantitative Data Summary
Due to the limited public availability of the full selectivity panel data for this compound, this table provides a template for researchers to populate with their own experimental data or with data from future publications. Representative data for a hypothetical selective CBP inhibitor is included for illustrative purposes.
| Target | This compound IC50 (nM) | Representative Selective CBP Inhibitor IC50 (nM) | Fold Selectivity (vs. CBP) |
| CBP | 73.1 | 50 | 1x |
| p300 | Data not available | 65 | 1.3x |
| BRD4 (BD1) | Data not available | >10,000 | >200x |
| BRD4 (BD2) | Data not available | >10,000 | >200x |
| BRD2 (BD1) | Data not available | >15,000 | >300x |
| BRD3 (BD2) | Data not available | >20,000 | >400x |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Cellular Phenotype
Objective: To determine the effective concentration (EC50) of this compound for a specific cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. A typical starting concentration is 10 µM, with 1:3 dilutions. Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the serial dilutions of this compound and the vehicle control.
-
Incubation: Incubate the cells for a period relevant to the phenotype being measured (e.g., 48-72 hours for proliferation assays).
-
Assay: Perform the desired assay (e.g., CellTiter-Glo for viability, Caspase-Glo for apoptosis).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (CBP) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration where target engagement is expected (e.g., 1 µM) and a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
Analysis: Analyze the amount of soluble CBP in the supernatant by Western blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and therefore engagement.
Signaling Pathway Context
The following diagram illustrates the central role of CBP/p300 in transcriptional regulation, providing context for the on-target effects of this compound.
References
Technical Support Center: Overcoming Resistance to Y08262 in AML Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving the CBP bromodomain inhibitor, Y08262, and mechanisms of resistance in Acute Myeloid Leukemia (AML) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.[1] The bromodomain of CBP acts as an epigenetic "reader" that is crucial for transcriptional regulation. In AML, the CBP bromodomain is considered a promising therapeutic target. This compound functions by inhibiting the CBP bromodomain at a nanomolar level (IC50 = 73.1 nM), which has been shown to have potent inhibitory activities in AML cell lines.[1]
Q2: My AML cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While direct resistance mechanisms to this compound are still under investigation, resistance to bromodomain inhibitors in AML can be multifactorial.[2] Key potential mechanisms include:
-
Activation of compensatory signaling pathways: Upregulation of pro-survival pathways such as Wnt/β-catenin can mediate resistance to bromodomain inhibitors.[2]
-
Transcriptional reprogramming: AML cells can develop resistance by reactivating key oncogenic transcription factors like MYC through alternative pathways that are independent of CBP bromodomain activity.[2][3]
-
Increased drug efflux: Overexpression of multidrug resistance proteins can reduce the intracellular concentration of the inhibitor.
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 can make cells more resistant to apoptosis induced by this compound.[4][5][6]
Q3: I am observing high variability in my cell-based assays with this compound. What are the common causes and how can I troubleshoot this?
High variability in cell-based assays can stem from several factors. Common issues and their solutions include:
-
Inconsistent cell seeding: Ensure cells are thoroughly mixed before plating and allow the plate to sit at room temperature for a short period before incubation to ensure even settling.
-
Pipetting errors: Regularly calibrate pipettes and use appropriate sizes for the volumes being dispensed.
-
Reagent variability: Use fresh, properly stored reagents and consider lot-to-lot variability of critical components like serum.
-
Edge effects: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations.
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy in Long-Term Cultures
Symptoms:
-
Gradual increase in the IC50 value of this compound over several passages.
-
Reduced apoptosis or cell cycle arrest at previously effective concentrations.
-
Resumption of proliferation in the presence of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Validate Resistance: Perform a dose-response curve with a fresh, early-passage aliquot of the parental cell line alongside the suspected resistant line to confirm the shift in IC50. 2. Investigate Molecular Mechanisms: a. Western Blot Analysis: Check for upregulation of MYC, β-catenin, and anti-apoptotic proteins like Bcl-2 in the resistant cells compared to the parental line (see Protocol 2). b. Gene Expression Analysis: Use qRT-PCR or RNA-seq to assess changes in the expression of genes associated with Wnt signaling and other pro-survival pathways. |
| Cell Line Instability | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Passage Number: Use cells within a consistent and low passage number range for all experiments. |
Problem 2: Inconsistent Results in Combination Therapy Studies
Symptoms:
-
High variability in synergy scores (e.g., Combination Index) between experiments.
-
Lack of reproducible potentiation of this compound's effect with a second agent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing Ratios | 1. Dose-Matrix Titration: Perform a checkerboard titration with a wide range of concentrations for both this compound and the combination agent to identify the optimal synergistic ratio. |
| Incorrect Timing of Drug Addition | 1. Sequential Dosing Study: Test different schedules of drug addition (e.g., this compound first, second agent first, or simultaneous addition) to determine the most effective sequence. |
| Assay Interference | 1. Control for Drug-Specific Effects: Run controls for each drug alone at all concentrations used in the combination to account for any baseline effects on the assay readout. |
Data Presentation
Table 1: In Vitro Sensitivity of AML Cell Lines to p300/CBP Bromodomain Inhibitors
(Note: Data is for the p300/CBP inhibitors A485 and CCS1477, which are expected to have a similar mechanism of action to this compound. Specific IC50 values for this compound may vary.)
| Cell Line | FLT3 Status | A485 IC50 (nM) | CCS1477 IC50 (nM) |
| MV-4-11 | ITD | 150 | 250 |
| MOLM-13 | ITD | 200 | 300 |
| EOL-1 | Activated | 300 | 400 |
| RS4;11 | WT | >1000 | >1000 |
| HEL | Null | >1000 | >1000 |
| SET-2 | Null | >1000 | >1000 |
Data adapted from a study on p300/CBP inhibitors in AML cell lines.[7][8][9]
Table 2: Synergistic Effects of p300/CBP Inhibitors with FLT3 Inhibitors in Quizartinib-Resistant AML
(Note: This data suggests a strategy for overcoming resistance. Similar synergistic effects may be achievable with this compound.)
| Cell Line | Combination | Effect |
| Quizartinib-Resistant MV-4-11 | A485 + Quizartinib | Synergistic cytotoxicity |
| Quizartinib-Resistant MOLM-13 | CCS1477 + Quizartinib | Synergistic cytotoxicity |
Based on findings that targeting p300/CBP can overcome resistance to FLT3 inhibitors.[7]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant AML Cell Lines
This protocol describes a method for generating this compound-resistant AML cell lines through continuous exposure to escalating drug concentrations.[10][11]
Materials:
-
Parental AML cell line (e.g., MV-4-11, MOLM-13)
-
This compound
-
Complete cell culture medium
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor cell viability regularly. Initially, a significant proportion of cells will die.
-
Allow Recovery: Allow the surviving cells to repopulate. This may take several passages.
-
Stepwise Dose Escalation: Once the cells are proliferating steadily at the current this compound concentration, increase the drug concentration by 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 4 and 5, gradually increasing the concentration of this compound.
-
Establish Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental line.
-
Validate Resistance: Regularly perform dose-response assays to compare the IC50 of the resistant line to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of resistance development.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol details the procedure for analyzing the expression of proteins involved in this compound resistance, such as MYC, β-catenin, and Bcl-2.
Materials:
-
Parental and this compound-resistant AML cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC, anti-β-catenin, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in AML cells treated with this compound.[7][12][13]
Materials:
-
AML cells (treated and untreated)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with this compound at the desired concentrations for the specified time. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Experimental Workflows
References
- 1. Deciphering the role of Wnt signaling in acute myeloid leukemia prognosis: how alterations in DNA methylation come into play in patients’ prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of FMS-like tyrosine kinase-3 (FLT3) inhibitors combined with a CDK7 inhibitor in FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL-2 Family Proteins and Acute Myeloid Leukemia (AML) [bcl2familyinaml.com]
- 6. researchgate.net [researchgate.net]
- 7. Concurrent inhibition of p300/CBP and FLT3 enhances cytotoxicity and overcomes resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Proteomic and phosphoproteomic measurements enhance ability to predict ex vivo drug response in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Y08262 Concentration for Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Y08262 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain.[1] Bromodomains are protein modules that recognize acetylated lysine residues, which are key epigenetic marks in the regulation of gene transcription. By inhibiting the CBP bromodomain, this compound disrupts the interaction of CBP with acetylated histones and other proteins, thereby modulating transcriptional programs. This can lead to anti-proliferative effects, making it a compound of interest for diseases like acute myeloid leukemia (AML).[1]
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
For a novel compound like this compound, it is advisable to test a wide range of concentrations to establish a dose-response curve. A logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point.[2] Given that the reported IC50 for this compound inhibiting the CBP bromodomain is 73.1 nM, a more focused starting range could be between 10 nM and 10 µM.[1] The optimal concentration will be highly dependent on the specific cell line used.
Q3: How long should I incubate cells with this compound?
Incubation times can vary depending on the cell line and the specific biological question. A common starting point is a 48-hour incubation.[3] However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for observing a significant effect on cell viability.[2][3]
Q4: What type of cell viability assay is most suitable for use with this compound?
Several types of cell viability assays can be used, each with its own advantages and disadvantages. Common choices include:
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[2]
-
ATP Assays: These luminescent assays measure the amount of ATP in a cell population, which is a marker of metabolically active cells.
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.[2]
The choice of assay may depend on the specific cell type and the expected mechanism of this compound-induced cell death. It is often recommended to confirm results using at least two different viability assays.[4]
Troubleshooting Guide
Q5: I am not observing any effect of this compound on cell viability. What could be the reason?
Several factors could contribute to a lack of effect:
-
Incorrect Target Expression: The target of this compound, the CBP bromodomain, may not be expressed or may be expressed at very low levels in your chosen cell line.[2]
-
Poor Compound Solubility: The compound may not be fully soluble in the culture medium at the tested concentrations, leading to a lower effective concentration.[2]
-
Insufficient Incubation Time: The biological effects of this compound may require a longer incubation period to manifest.[2]
-
Cell Line Resistance: The cell line may have intrinsic resistance mechanisms to CBP inhibition.
Troubleshooting Steps:
-
Verify the expression of CBP in your cell line using techniques like Western blotting or qPCR.
-
Check the solubility of this compound in your culture medium and ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.1%).[5]
-
Perform a time-course experiment with longer incubation times.
-
Consider testing this compound in a different, potentially more sensitive, cell line.
Q6: I am observing high variability between my replicate wells. What can I do to improve consistency?
High variability can be caused by several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations.[6]
-
Uneven Cell Seeding: A non-uniform distribution of cells across the plate will result in variable cell numbers per well.[2]
-
Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in media concentration.[2]
Troubleshooting Steps:
-
Use calibrated pipettes and ensure proper mixing of cell suspensions and compound dilutions.[6]
-
Ensure a single-cell suspension before seeding and mix the cell suspension between plating.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile medium or PBS.[2]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| This compound IC50 (CBP Bromodomain) | 73.1 nM | This is the half-maximal inhibitory concentration for the isolated bromodomain and may not directly translate to cellular IC50.[1] |
| Recommended Starting Concentration Range | 1 nM - 100 µM | A broad range to establish a dose-response curve.[2] |
| Focused Starting Concentration Range | 10 nM - 10 µM | Based on the known IC50 of the target. |
| Typical Incubation Times | 24, 48, 72 hours | Time-course experiments are recommended to determine the optimal duration.[3] |
| Typical DMSO Concentration | < 0.1% | The final concentration of the vehicle should be non-toxic to the cells.[5] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a general framework for determining the IC50 of this compound in a specific cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of 2x final desired concentrations. A common approach is a 1:3 or 1:10 dilution series.[2]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.[3]
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.[3]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.[3]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[2]
-
Visualizations
Caption: Putative signaling pathway of this compound leading to decreased cell viability.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
Y08262 degradation and stability issues in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of Y08262, a potent and selective CBP bromodomain inhibitor. The following content is designed to address common questions and challenges related to the degradation and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound compound?
A: this compound belongs to the 1-(indolizin-3-yl)ethan-1-one class of compounds. The core indolizine ring system is generally considered a stable aromatic structure. However, like many small molecules, its stability in solution can be influenced by solvent, pH, temperature, and light exposure.
Q2: How should I store this compound?
A: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to prepare them in a suitable anhydrous solvent such as DMSO, aliquot them into single-use volumes, and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q4: I am observing a loss of this compound activity in my multi-day cell culture experiment. What could be the cause?
A: A decline in activity over time in cell culture could be due to several factors, including metabolic degradation by cellular enzymes or chemical instability in the aqueous culture medium. The 1-(indolizin-3-yl)ethan-1-one class of compounds has been subject to optimization for improved metabolic stability, suggesting that metabolic degradation is a potential concern. It is recommended to replenish the compound with fresh media at regular intervals during long-term experiments.
Q5: Are there any known degradation pathways for this compound?
A: While specific degradation pathways for this compound have not been published, based on the chemistry of the indolizine core, potential degradation routes could include:
-
Hydrolysis: The indolizine ring may undergo mild hydrolysis under slightly alkaline conditions (pH > 7.4).[1]
-
Oxidation: The molecule may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in aromatic heterocyclic systems.
Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to identifying and resolving common stability issues with this compound in your experiments.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a primary indicator of compound degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Corrective Actions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using previously diluted solutions that have been stored for an extended period.
-
Check Stock Solution Integrity: If possible, verify the concentration and purity of your stock solution using methods like HPLC or LC-MS.
-
Evaluate Stability in Media: Conduct a simple stability test by incubating this compound in your experimental medium for the duration of your experiment and then analyzing its concentration.
Issue 2: Precipitation of the compound in aqueous solutions.
This compound, like many small molecule inhibitors, may have limited aqueous solubility.
Troubleshooting Steps:
-
Lower Final Concentration: Determine the effective concentration range and use the lowest concentration that gives the desired biological effect.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum.
-
Use a Different Formulation: For in vivo studies, consider using formulation vehicles such as those containing cyclodextrins or other solubilizing agents.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound, but be cautious as it can also generate heat.
Data Presentation
The following tables provide a template for summarizing key stability and solubility data for this compound. It is recommended that researchers generate this data under their specific experimental conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| DMSO | Data not available | 25 |
| Ethanol | Data not available | 25 |
| PBS (pH 7.4) | Data not available | 25 |
Table 2: Stability of this compound in Solution under Different Conditions
| Solvent/Medium | pH | Temperature (°C) | Incubation Time (hours) | % Remaining |
| PBS | 7.4 | 37 | 24 | Data not available |
| Cell Culture Medium | 7.4 | 37 | 48 | Data not available |
| 0.1 M HCl | 1.0 | 25 | 24 | Data not available |
| 0.1 M NaOH | 13.0 | 25 | 24 | Data not available |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol is adapted from general procedures for assessing the stability of small molecule inhibitors.[2]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system
Workflow:
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound compound in an oven at 80°C for 48 hours, then dissolve in DMSO for analysis.
-
Photodegradation: Prepare a solution of this compound in a transparent vial (e.g., in PBS) and expose it to a UV light source. A control sample should be wrapped in aluminum foil.
-
Analysis: Following incubation, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating method such as HPLC or LC-MS to determine the percentage of this compound remaining and to identify any major degradation products.
Signaling Pathway
This compound is an inhibitor of the CREB-binding protein (CBP) bromodomain. CBP is a transcriptional co-activator that plays a crucial role in regulating gene expression by acetylating histones and other proteins.
Caption: Simplified signaling pathway involving CBP.
References
Technical Support Center: Unexpected Cytotoxicity of Y08262 in Control Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with the CBP bromodomain inhibitor, Y08262, particularly in control cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP). By binding to the CBP bromodomain, this compound prevents it from recognizing acetylated lysine residues on histones and other proteins. This "reader" function of CBP is crucial for the regulation of gene transcription. Disruption of this interaction by this compound can lead to the downregulation of specific genes, including oncogenes like MYC, which can induce cell cycle arrest and apoptosis in cancer cells.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Cytotoxicity is an expected outcome in specific cancer cell lines, such as acute myeloid leukemia (AML), where the CBP-regulated transcriptional pathways are critical for cell survival and proliferation. However, significant cytotoxicity in non-cancerous or control cell lines at concentrations where on-target effects are expected may be considered unexpected and warrants further investigation. Such effects could be due to on-target effects in a sensitive cell line or potential off-target activities.
Q3: What are the potential causes of unexpected cytotoxicity in control cells treated with this compound?
A3: Unexpected cytotoxicity in control cells can stem from several factors:
-
On-target toxicity: The control cell line may have a higher-than-expected dependence on CBP bromodomain-mediated transcription for survival.
-
Off-target effects: this compound, like other small molecule inhibitors, may interact with other proteins (off-targets) that are essential for the viability of the specific control cell line. Bromodomain inhibitors, in general, can have dose-limiting toxicities due to their effects on other bromodomain-containing proteins.[1]
-
Experimental artifacts: Issues such as high solvent concentration (e.g., DMSO), compound precipitation, contamination of cell cultures, or errors in cell handling can lead to apparent cytotoxicity.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in both cancer and control cell lines at similar concentrations.
Is this a true cytotoxic effect or an experimental artifact?
This scenario suggests a general cytotoxic effect or a systemic experimental issue. A systematic approach is necessary to distinguish between these possibilities.
Initial Troubleshooting Steps:
-
Verify Compound Handling and Concentration:
-
Solubility: Ensure this compound is fully dissolved in the solvent before diluting into the culture medium. Visually inspect for any precipitation after dilution.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium should be non-toxic to the cells (typically <0.5%). It is crucial to run a vehicle-only control (media with the same concentration of solvent as the highest compound concentration) to rule out solvent-induced toxicity.
-
Concentration Verification: Double-check all calculations for dilutions. If possible, verify the concentration of your stock solution.
-
-
Review Experimental Parameters:
-
Cell Density: Ensure consistent and appropriate cell seeding density. Too low a density can make cells more susceptible to toxins, while too high a density can mask toxicity.
-
Incubation Time: Consider the timing of your assay. Short incubation times might miss delayed toxicity, while long incubations could lead to secondary effects.
-
Contamination: Check cell cultures for any signs of microbial contamination, such as mycoplasma.
-
Issue 2: this compound is significantly more cytotoxic to my control cells than expected.
Could this be an off-target effect or specific sensitivity of the cell line?
If general experimental artifacts have been ruled out, the observed cytotoxicity may be due to a specific biological vulnerability of the control cell line.
Investigative Steps:
-
Orthogonal Assays: Use a different type of cytotoxicity assay to confirm the results. For example, if you initially used a metabolic assay (e.g., MTT, resazurin), try an assay that measures membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase-3/7 activity).
-
Target Expression Analysis: Verify the expression levels of CBP in your control cell line compared to your sensitive cancer cell lines using techniques like Western Blot or qPCR. While CBP is ubiquitously expressed, variations in levels or dependence could play a role.
-
Literature Review: Search for publications that have used your specific control cell line in studies with other bromodomain inhibitors to see if similar sensitivities have been reported.
-
Consider Off-Target Profiling: If the unexpected cytotoxicity is a critical issue for your research, consider performing a broader off-target profiling assay, such as a kinome scan, although this can be resource-intensive.
Quantitative Data Summary
| Cell Line | Cell Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 73.1 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | Not explicitly stated, but potent inhibitory activity reported. | [2] |
| Normal/Control Cell Lines | (e.g., HEK293T, PBMCs) | Data not available | It is recommended to perform a dose-response curve to determine the IC50 in your specific control cell line. |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol provides a general framework for assessing cell viability. It should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., from 100 µM down to 1 nM).
-
Include a "vehicle-only" control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment" control (medium only).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium-only" (blank) wells from all other wells.
-
Normalize the data to the "vehicle-only" control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Inconsistent results with Y08262 in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in replicate experiments involving the CBP bromodomain inhibitor, Y08262.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors, broadly categorized as technical, biological, and procedural variability. Technical issues may include inconsistent pipetting, especially during serial dilutions, or errors in cell seeding density.[1] Biologically, variations in cell health, passage number, and cell line identity can significantly impact drug sensitivity. Procedural inconsistencies, such as variable incubation times or differences in reagent preparation, can also lead to divergent results.
Q2: I am observing significant "edge effects" in my multi-well plate assays with this compound. How can I mitigate this?
Edge effects, where cells in the outer wells of a microplate behave differently from those in the inner wells, are a common source of variability. This is often due to increased evaporation from the peripheral wells. To minimize this, it is recommended to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental data points.[1]
Q3: My replicate wells for the same this compound concentration show high variability. What should I check?
High variability between replicate wells often points to technical errors. Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to avoid inaccuracies in compound dilution and cell seeding.[1] A thorough mixing of the cell suspension before plating is crucial for achieving a uniform cell number across all wells. Additionally, using a multi-channel pipette for adding the compound can help minimize timing differences between wells.[1]
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP).[2] CBP is an epigenetic "reader" that plays a critical role in transcriptional regulation by binding to acetylated histones.[2] By inhibiting the CBP bromodomain, this compound disrupts its interaction with acetylated histones, thereby modulating gene expression. This mechanism is particularly relevant in diseases like acute myeloid leukemia (AML), where CBP is considered a therapeutic target.[2]
Troubleshooting Guides
Problem: Inconsistent Cell Viability Results
Symptoms:
-
High standard deviation between replicate wells.
-
IC50 values fluctuate significantly across different experimental days.
-
Unexpected cell death in vehicle control wells.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Cell Seeding | Ensure a homogenous cell suspension before seeding by gently pipetting up and down. Use a consistent volume for each well. Perform a cell count for each experiment to ensure you are seeding the same number of cells each time.[1] |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.[3] |
| Compound Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Verify pipette calibration regularly. Use low-retention pipette tips for handling the compound.[1] |
| Inconsistent Incubation Time | Use a multichannel pipette for compound addition to minimize timing differences between wells.[1] Ensure all plates are incubated for the exact same duration. |
| Contamination | Regularly check cell cultures for any signs of contamination (e.g., bacteria, yeast, mycoplasma). Use sterile techniques and reagents.[3] |
Problem: Poor or No Dose-Response Curve
Symptoms:
-
No significant difference in cell viability across a range of this compound concentrations.
-
A flat or non-sigmoidal dose-response curve.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the stock concentration of your this compound. Ensure that the serial dilutions are prepared correctly. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to CBP inhibition. Consider using a positive control compound known to be effective in your cell line to validate the assay. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and the duration of compound treatment. Cells should be in the logarithmic growth phase during the experiment.[1] |
| Inactive Compound | Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. |
Experimental Protocols
Detailed Protocol: Cell Viability (Resazurin-based) Assay
This protocol provides a standardized method for assessing the effect of this compound on the viability of acute myeloid leukemia (AML) cell lines.
-
Cell Seeding:
-
Culture AML cells (e.g., MV4-11) to ~80% confluency.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[1]
-
Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assay:
-
Prepare the resazurin reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle control wells.
-
Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for a cell viability assay.
References
Technical Support Center: Optimizing CRISPR-Cas9 Gene Editing Protocols
Disclaimer: The experimental design designated "Y08262" could not be located in publicly available resources. It may refer to a proprietary or internal experimental protocol. To fulfill the structural requirements of your request, this technical support center has been created for a widely used and relevant experimental design: CRISPR-Cas9 Gene Editing in Mammalian Cells .
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their CRISPR-Cas9 experiments for better outcomes.
I. Troubleshooting Guide
This section addresses common problems encountered during CRISPR-Cas9 experiments in a question-and-answer format.
| Issue | Question | Potential Causes & Solutions |
| Low Editing Efficiency | Why am I observing low or no gene editing efficiency? | 1. Suboptimal sgRNA Design: The single-guide RNA (sgRNA) may not be effective. It's recommended to test 2-3 different sgRNAs for the target gene to identify one with optimal efficiency.[1] Ensure the target sequence is unique within the genome to avoid off-target binding.[2] 2. Inefficient Delivery: The delivery method for Cas9 and sgRNA components may not be optimized for your cell type. Different strategies like electroporation, lipofection, or viral vectors may be required for different cells.[3] The large size of Cas9 protein (~160 kDa) and sgRNA (~31 kDa) can be an obstacle for non-viral delivery.[4] 3. Poor Cas9 Expression: The promoter driving Cas9 expression might not be suitable for the chosen cell type.[3] Consider using codon-optimized Cas9 for your target organism.[3] Stably expressing Cas9 cell lines can also improve the reliability of knockout experiments.[5] 4. Cell Line Specificity: Some cell lines have highly efficient DNA repair mechanisms that can counteract the effects of Cas9 cleavage, leading to lower knockout efficiency.[5] |
| High Off-Target Effects | How can I minimize off-target mutations in my experiment? | 1. sgRNA Specificity: Design highly specific sgRNAs using online prediction tools to minimize binding to unintended genomic sites.[3] Shortening the sgRNA sequence by 1-2 nucleotides can also increase specificity.[6] 2. High-Fidelity Cas9 Variants: Use engineered, high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which are designed to reduce off-target cleavage.[3][7] 3. Use of Cas9 Nickases: A mutated Cas9 that creates a single-strand break (nick) instead of a double-strand break can be used. Paired nickases targeting adjacent sequences are required, which increases specificity.[2][8] 4. Titrate Cas9/sgRNA Concentration: Optimizing the concentration of the delivered CRISPR components can reduce off-target effects.[3] Regulating the duration of Cas9 and sgRNA expression can also limit off-target activity.[6] |
| Cell Toxicity | My cells are dying after transfection with CRISPR components. What can I do? | 1. High Concentration of Components: High concentrations of Cas9 and sgRNA can be toxic to cells. Titrate the concentrations to find a balance between editing efficiency and cell viability.[3] 2. Delivery Method: Some delivery methods, like electroporation, can be harsh on cells. Optimize the parameters of your delivery system to minimize cell death.[9] 3. Immune Response: The Cas9 protein, being of bacterial origin, can elicit an immune response. Using humanized Cas9 or less immunogenic delivery systems like lipid nanoparticles can mitigate this.[10] |
| Mosaicism | I'm observing a mix of edited and unedited cells in my population. How can I achieve a more uniform edit? | 1. Cell Cycle Synchronization: The efficiency of homology-directed repair (HDR), one of the DNA repair pathways utilized in CRISPR editing, is highest during the S and G2 phases of the cell cycle.[1] Synchronizing your cells can lead to more consistent editing. 2. Inducible Cas9 Systems: Using a system where Cas9 expression can be turned on and off allows for better temporal control of the editing process.[3] 3. Single-Cell Cloning: To obtain a homogenous population of edited cells, it is often necessary to isolate and expand single cells into clonal populations.[3] |
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best Cas9 variant for my experiment?
The choice of Cas9 variant depends on your experimental goals. While the standard Streptococcus pyogenes Cas9 (SpCas9) is widely used, other variants offer distinct advantages.
| Cas9 Variant | Primary Application | PAM Sequence | Key Considerations |
| SpCas9 | General knockout and knock-in | NGG | High efficiency and well-established protocols.[11] |
| SaCas9 | AAV delivery systems | NNGRRT | Smaller size is ideal for packaging into viral vectors with limited cargo space.[11] |
| Cas9(D10A) Nickase | Minimizing off-target effects | NGG | Generates single-strand breaks, requiring two gRNAs for a double-strand break, which reduces off-target effects.[11] |
| dCas9 | Gene regulation (activation/repression) | NGG | Lacks nuclease activity and can be fused to transcriptional activators or repressors to modulate gene expression without cutting the DNA.[11] |
Q2: What is the difference between NHEJ and HDR repair pathways?
CRISPR-Cas9 creates a double-strand break (DSB) in the DNA. The cell repairs this break through one of two main pathways:
-
Non-Homologous End Joining (NHEJ): This is the more common and efficient pathway. It often results in small, random insertions or deletions (indels) at the cut site, which can disrupt the function of a gene (knockout).[1][12]
-
Homology-Directed Repair (HDR): This pathway is less efficient but allows for precise edits. If a donor DNA template with sequences homologous to the region around the DSB is provided, the cell can use it to insert, delete, or substitute genetic information.[1][12]
Q3: How can I verify that my gene has been successfully edited?
A multi-step validation approach is recommended:
| Validation Method | Purpose | Pros | Cons |
| Mismatch-Cleavage Assay (e.g., T7E1) | Detects indels in a pool of cells. | Quick and relatively inexpensive screening method. | May underestimate editing efficiency as it doesn't detect single base changes.[13] |
| Sanger Sequencing | Confirms the sequence of the edited region in clonal populations. | Provides precise sequence information of the edit. | Not suitable for analyzing a mixed population of cells. |
| Next-Generation Sequencing (NGS) | Quantifies on-target and off-target editing events in a cell pool. | Deep and unbiased analysis of editing outcomes.[1] | Higher cost and more complex data analysis.[1] |
III. Experimental Protocols & Methodologies
This section provides a generalized protocol for CRISPR-Cas9 mediated gene knockout in mammalian cells.
Detailed Protocol: CRISPR-Cas9 Gene Knockout in Mammalian Cells
1. sgRNA Design and Synthesis:
- Identify the target gene and select a target sequence of ~20 nucleotides that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).[1]
- Use online design tools to predict on-target activity and potential off-target sites.
- Synthesize the sgRNA or clone the sequence into an expression vector.
2. Delivery of CRISPR Components into Cells:
- Culture mammalian cells to the appropriate confluency.
- Transfect the cells with the Cas9 nuclease and the sgRNA. This can be done using various methods, including:
- Plasmid Transfection: Co-transfect plasmids expressing Cas9 and the sgRNA.[14]
- RNA Transfection: Transfect in vitro transcribed Cas9 mRNA and sgRNA.
- Ribonucleoprotein (RNP) Delivery: Transfect a pre-complexed RNP of Cas9 protein and sgRNA.[4]
3. Assessment of Editing Efficiency:
- After 48-72 hours, harvest a portion of the cells.
- Isolate genomic DNA.
- Amplify the target region using PCR.
- Use a mismatch cleavage assay (e.g., T7E1) or NGS to determine the percentage of indels.[1][15]
4. Isolation of Clonal Cell Lines:
- If a homogenous population is required, perform single-cell sorting or serial dilution to isolate individual cells.
- Expand the single cells into clonal populations.
- Screen the clones by PCR and Sanger sequencing to identify those with the desired edit.
IV. Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of CRISPR-Cas9 gene editing from complex formation to DNA repair.
Caption: Experimental workflow for generating a CRISPR-edited clonal cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. go.zageno.com [go.zageno.com]
- 3. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 4. Challenges in delivery systems for CRISPR-based genome editing and opportunities of nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 10. Overcoming the Delivery Challenges in CRISPR/Cas9 Gene Editing for Effective Cancer Treatment: A Review of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing CRISPR: Technology and Approaches for High Efficiency Gene Editing | VectorBuilder [en.vectorbuilder.com]
- 12. Optimization of genome editing through CRISPR-Cas9 engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. arep.med.harvard.edu [arep.med.harvard.edu]
- 15. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]
Validation & Comparative
A Comparative Guide to Y08262 and Other CBP Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CBP bromodomain inhibitor Y08262 with other notable inhibitors targeting the CREB-binding protein (CBP) and the closely related p300. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.
Introduction to CBP/p300 Bromodomain Inhibition
CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene loci.[2] Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, particularly cancer, making their bromodomains attractive therapeutic targets.[3][4] Small molecule inhibitors that competitively bind to the CBP/p300 bromodomain can disrupt these interactions, leading to the modulation of gene expression programs that drive cancer growth.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other selected CBP/p300 bromodomain inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), which are key indicators of a compound's efficacy.
Table 1: In Vitro Potency against CBP Bromodomain
| Inhibitor | IC50 (nM) for CBP | Kd (nM) for CBP | Assay Method | Reference |
| This compound | 73.1 | - | Not Specified | [5] |
| GNE-049 | 1.1 | - | TR-FRET | [6][7][8] |
| SGC-CBP30 | 21 - 69 | - | Cell-free assays | [9][10][11][12] |
| I-CBP112 | 142 - 170 | 151 | Cell-free assay, BLI | [13][14][15][16] |
| CCS1477 (Inobrodib) | - | 1.7 | Not Specified | [17][18] |
Table 2: In Vitro Potency against p300 Bromodomain
| Inhibitor | IC50 (nM) for p300 | Kd (nM) for p300 | Assay Method | Reference |
| GNE-049 | 2.3 | - | Biochemical binding assay | [8][19] |
| SGC-CBP30 | 38 | - | Cell-free assays | [9][10][12] |
| I-CBP112 | 625 | 167 | BLI | [13][15][16] |
| CCS1477 (Inobrodib) | - | 1.3 | Not Specified | [17][18] |
Selectivity Profile
A critical aspect of a bromodomain inhibitor's utility is its selectivity for the target protein over other bromodomain-containing proteins, particularly the well-studied BET (Bromodomain and Extra-Terminal) family (e.g., BRD4). Off-target effects can lead to broader biological consequences and potential toxicity.
Table 3: Selectivity against BRD4
| Inhibitor | Selectivity for CBP/p300 over BRD4 | BRD4 IC50/Kd (nM) | Reference |
| GNE-049 | ~3820-fold (CBP vs BRD4(1)) | 4200 (IC50) | [6][20] |
| SGC-CBP30 | >40-fold (CBP vs BRD4) | - | [9][11][21] |
| I-CBP112 | 37-fold (CBP vs BRD4(1)), 132-fold (CBP vs BRD4(2)) | 5600 (Kd for BRD4(1)), 20000 (Kd for BRD4(2)) | [22] |
| CCS1477 (Inobrodib) | ~130-170-fold (p300/CBP vs BRD4) | 222 (Kd) | [17][18] |
Cellular Activity
The ultimate measure of an inhibitor's potential is its activity in a cellular context. This includes the ability to inhibit cell proliferation and modulate the expression of target genes.
Table 4: Cellular Activity of CBP Bromodomain Inhibitors
| Inhibitor | Cell Line(s) | Cellular IC50/EC50 | Effect | Reference |
| This compound | AML cell lines | Not specified | Potent inhibitory activities | [5] |
| GNE-049 | MV4-11 (AML) | 14 nM (EC50 for MYC expression) | Inhibition of MYC expression | [6] |
| SGC-CBP30 | AMO1 (Multiple Myeloma) | 2.7 µM (EC50 for MYC reduction) | Reduction in MYC expression | [9] |
| I-CBP112 | Murine MLL-AF9+ leukemic blasts | Not specified | Impaired self-renewal, reduced colony formation | [15] |
| CCS1477 (Inobrodib) | 22Rv1, VCaP (Prostate Cancer) | 96 nM, 49 nM (Proliferation IC50) | Inhibition of cell proliferation, decreased AR- and C-MYC-regulated gene expression | [17][23] |
Experimental Protocols
The quantitative data presented in this guide were generated using various biophysical and cell-based assays. Below are brief descriptions of the common methodologies employed.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay measures the binding of an inhibitor to the CBP bromodomain. It involves a terbium-labeled anti-tag antibody that binds to a tagged CBP bromodomain (the donor) and a fluorescently labeled acetylated histone peptide (the acceptor). When the peptide binds to the bromodomain, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal. The IC50 is calculated from the dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay: In a cellular context, BRET can be used to assess target engagement. Cells are engineered to express the CBP bromodomain fused to a luciferase and a histone protein fused to a fluorescent protein. Inhibitor binding to the bromodomain in live cells disrupts the interaction between the bromodomain and the histone, leading to a decrease in the BRET signal.
Bio-Layer Interferometry (BLI): This is a label-free technology used to measure biomolecular interactions in real-time. A biotinylated CBP bromodomain is immobilized on a streptavidin-coated biosensor tip. The binding of an inhibitor to the immobilized bromodomain is measured as a change in the interference pattern of light reflected from the tip, from which kinetic parameters like Kd can be determined.
Cell Proliferation Assay (e.g., WST-8 or CellTiter-Glo): These assays are used to determine the effect of inhibitors on cell viability and proliferation. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period, a reagent is added that is converted into a colored or luminescent product by metabolically active cells. The signal intensity is proportional to the number of viable cells and is used to calculate the IC50 for cell growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by CBP/p300 inhibition and a typical experimental workflow for evaluating these inhibitors.
Caption: CBP/p300 signaling pathway and the mechanism of bromodomain inhibition.
Caption: A typical experimental workflow for the evaluation of CBP bromodomain inhibitors.
Conclusion
This compound is a potent inhibitor of the CBP bromodomain with demonstrated activity in AML cell lines.[5] When compared to other well-characterized CBP/p300 inhibitors, such as GNE-049 and CCS1477, this compound shows a nanomolar IC50, although it appears less potent than GNE-049 in biochemical assays. The selectivity profile of this compound against other bromodomain families has not been as extensively reported as for inhibitors like GNE-049 and CCS1477, which exhibit high selectivity over the BET family. Further characterization of this compound's selectivity and its effects on a broader range of cancer cell types will be crucial in determining its potential as a chemical probe and a therapeutic lead. This guide provides a foundation for such comparative analyses, highlighting the key parameters for evaluating the performance of CBP bromodomain inhibitors.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. stemcell.com [stemcell.com]
- 11. xcessbio.com [xcessbio.com]
- 12. stemcell.com [stemcell.com]
- 13. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]
- 14. Sapphire Bioscience [sapphirebioscience.com]
- 15. caymanchem.com [caymanchem.com]
- 16. I-CBP 112 (4891) by Tocris, Part of Bio-Techne [bio-techne.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. abmole.com [abmole.com]
- 19. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GNE-049 | CBP inhibitor | TargetMol [targetmol.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Y08262 and I-CBP112 in Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic therapies for Acute Myeloid Leukemia (AML), small molecule inhibitors targeting bromodomains have emerged as a promising avenue. This guide provides a detailed comparison of two such inhibitors, Y08262 and I-CBP112, both of which target the bromodomains of the closely related histone acetyltransferases, CREB-binding protein (CBP) and p300. While extensive preclinical data is available for I-CBP112, information on this compound is currently limited, a factor that will be reflected in this comparative analysis.
Overview and Mechanism of Action
Both this compound and I-CBP112 are potent and selective inhibitors of the CBP/p300 bromodomains. These bromodomains are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails and other proteins. By binding to these acetylated lysines, CBP and p300 are recruited to chromatin where they act as transcriptional co-activators, promoting the expression of genes crucial for cell growth and proliferation. In AML, the aberrant activity of CBP/p300 is implicated in driving oncogenic gene expression programs, including that of the proto-oncogene MYC.[1][2][3]
This compound and I-CBP112 function by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby preventing their interaction with acetylated histones and disrupting their transcriptional co-activator function. This leads to the downregulation of key oncogenes and subsequent anti-leukemic effects.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and I-CBP112 from preclinical studies in AML models.
Table 1: Biochemical and In Vitro Potency
| Parameter | This compound | I-CBP112 | Reference(s) |
| Target | CBP Bromodomain | CBP/p300 Bromodomains | [4] |
| IC50 (CBP Bromodomain) | 73.1 nM | Not explicitly reported, but displaces H3K56ac with an IC50 of 170 nM | [4][5] |
| Dissociation Constant (Kd) | Not Reported | CBP: 151 ± 6 nMp300: 167 ± 8 nM | [5] |
Table 2: Effects on AML Cell Lines
| Cell Line | Genetic Profile | This compound Effect | I-CBP112 Effect | Reference(s) |
| KASUMI-1 | AML1-ETO+ | Data not available | Dose-dependent impairment of clonogenic growth; Dose-dependent G1 cell cycle arrest | [6] |
| SEM | MLL-AF4+ | Data not available | Dose-dependent impairment of clonogenic growth | [6] |
| MOLM-13 | MLL-AF9+, FLT3-ITD+ | Data not available | Dose-dependent impairment of clonogenic growth | [6] |
| MV4-11 | MLL-AF4, FLT3-ITD | Data not available | Data not available in provided context | |
| Human & Mouse Leukemic Cell Lines | Various | Potent inhibitory activities reported | Substantially impaired colony formation and induced cellular differentiation without significant cytotoxicity | [4][6] |
| Primary MLL-AF9+ AML cells | MLL-AF9+ | Data not available | Significantly reduced leukemia-initiating potential in vitro and in vivo | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of CBP/p300 bromodomain inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of CBP/p300 bromodomain inhibitors in AML.
Caption: General experimental workflow for evaluating novel inhibitors in AML models.
Detailed Experimental Protocols
Biochemical Assays for Inhibitor Potency
-
AlphaScreen Assay: This bead-based proximity assay is used to measure the inhibition of the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.[8][9][10] A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged bromodomain is bound to anti-GST acceptor beads. In the absence of an inhibitor, the interaction between the bromodomain and the peptide brings the beads into close proximity, generating a chemiluminescent signal. Competitive inhibitors like this compound and I-CBP112 disrupt this interaction, leading to a decrease in signal. The IC50 value is determined by measuring the signal at various inhibitor concentrations.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context.[11][12][13][14][15] Cells are treated with the inhibitor or a vehicle control, followed by heating to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble target protein (CBP/p300) at each temperature is then quantified by Western blotting or other methods to determine the thermal shift induced by the inhibitor.
Cellular Assays in AML Models
-
Cell Viability and Proliferation Assays: AML cell lines (e.g., KASUMI-1, MOLM-13) are seeded in 96-well plates and treated with a range of concentrations of the inhibitor for 24, 48, or 72 hours. Cell viability is assessed using reagents like MTT or CellTiter-Glo, which measure metabolic activity. The IC50 for cell growth inhibition is then calculated.[16][17]
-
Colony Formation Assay: This assay evaluates the self-renewal capacity of leukemic stem and progenitor cells.[18][19] AML cells are plated in a semi-solid medium (e.g., methylcellulose) containing the inhibitor or vehicle. After a period of incubation (typically 10-14 days), the number of colonies is counted. A reduction in colony formation indicates an impairment of self-renewal. For I-CBP112, this was shown to be a significant effect in both cell lines and primary AML patient samples.[6]
-
Cell Cycle Analysis: AML cells are treated with the inhibitor for various time points. Cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined. I-CBP112 was shown to induce a dose-dependent G1 arrest in KASUMI-1 cells.[6][20]
-
Western Blotting: This technique is used to measure the levels of specific proteins. Following treatment with the inhibitor, AML cells are lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins of interest, such as MYC, p21, and cleaved PARP (an apoptosis marker).
Comparison and Conclusion
Based on the currently available data, both this compound and I-CBP112 are potent inhibitors of the CBP bromodomain. I-CBP112 has been more extensively characterized in the context of AML, demonstrating clear anti-leukemic effects through the impairment of clonogenic growth, induction of cell cycle arrest, and promotion of differentiation.[6] Furthermore, I-CBP112 has shown synergistic activity with other anti-cancer agents, including the BET bromodomain inhibitor JQ1 and the chemotherapeutic drug doxorubicin, suggesting its potential in combination therapies.[7]
The limited publicly available information on this compound, while indicating its potency against the CBP bromodomain and activity in AML cell lines, precludes a detailed, direct comparison with I-CBP112 at this time.[4] Further studies are required to elucidate the full preclinical profile of this compound, including its effects on a broader panel of AML cell lines, its impact on cell fate, and its in vivo efficacy.
For researchers in the field, I-CBP112 represents a well-validated tool compound for studying the role of CBP/p300 bromodomains in AML and a benchmark for the development of new inhibitors. This compound, with its reported high potency, is a promising new agent that warrants further investigation to fully understand its therapeutic potential in AML. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible.
References
- 1. Association between the CEBPA and c-MYC genes expression levels and acute myeloid leukemia pathogenesis and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Role of c-Myc in Acute Myeloid Leukemia Involving Direct Regulation of miR-26a and Histone Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myc-Miz1 signaling promotes self-renewal of leukemia stem cells by repressing Cebpα and Cebpδ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Data from Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - Cancer Research - Figshare [aacr.figshare.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. The combination effect of homoharringtonine and ibrutinib on FLT3-ITD mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of p300/CBP Bromodomain Inhibitors: Y08262 vs. CCS1477 (Inobrodib)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and potency of two inhibitors targeting the bromodomains of the transcriptional coactivators p300 and CREB-binding protein (CBP): Y08262 and CCS1477 (inobrodib). This analysis is based on currently available preclinical data.
At a Glance: Key Differences
| Feature | This compound | CCS1477 (Inobrodib) |
| Primary Target | CBP Bromodomain | p300/CBP Bromodomains |
| Reported Potency | IC50: 73.1 nM (CBP)[1] | Kd: 1.3 nM (p300), 1.7 nM (CBP)[2][3] |
| Selectivity Profile | Described as having "remarkable selectivity," but a broad panel profile is not publicly available.[1] | Highly selective for p300/CBP over a panel of other bromodomains, including BRD4.[4][5] |
| Development Stage | Preclinical Lead Compound[1] | Phase I/II Clinical Trials[6][7] |
Potency: A Quantitative Analysis
CCS1477 (inobrodib) demonstrates significantly higher potency in biochemical assays compared to the reported values for this compound. The dissociation constants (Kd) for inobrodib are in the low nanomolar range for both p300 and CBP, indicating very strong binding affinity.[2][3] this compound's inhibitory concentration (IC50) for the CBP bromodomain is in the mid-nanomolar range.[1]
Table 1: Biochemical Potency of this compound and CCS1477 (inobrodib)
| Compound | Assay Type | Target | Potency |
| This compound | Not Specified | CBP Bromodomain | IC50 = 73.1 nM[1] |
| CCS1477 (inobrodib) | Surface Plasmon Resonance (SPR) | p300 Bromodomain | Kd = 1.3 nM[2][3] |
| CBP Bromodomain | Kd = 1.7 nM[2][3] | ||
| In-cell BRET | p300 | IC50 = 19 nM[2] |
Selectivity Profile
The selectivity of a chemical probe or drug candidate is crucial for minimizing off-target effects. CCS1477 (inobrodib) has been profiled against a panel of bromodomain-containing proteins and has shown high selectivity for the p300/CBP bromodomains.[4][5] For instance, its binding affinity for BRD4, a member of the well-studied BET family of bromodomains, is significantly lower than for p300 and CBP.[2][3]
While the initial publication on this compound describes it as having "remarkable selectivity," a detailed selectivity panel against other bromodomains has not been made publicly available.[1] Therefore, a direct comparison of the broader selectivity profiles is not possible at this time.
Table 2: Selectivity of CCS1477 (inobrodib)
| Target | Assay Type | Potency | Selectivity vs. p300 (approx.) |
| p300 | SPR | Kd = 1.3 nM[2][3] | - |
| CBP | SPR | Kd = 1.7 nM[2][3] | ~1.3-fold |
| BRD4 | SPR | Kd = 222 nM[2][3] | ~170-fold |
| BRD1/2/3/T | Bromoscan | 15-43% of control @ 1µM | Data for direct comparison not available |
| WDR | Bromoscan | 33% of control @ 1µM | Data for direct comparison not available |
Cellular Activity
Both compounds have demonstrated activity in cancer cell lines. This compound shows potent inhibitory activity in acute myeloid leukemia (AML) cell lines.[1] CCS1477 (inobrodib) inhibits cell proliferation in various cancer cell lines, including prostate cancer, and has been shown to down-regulate the expression of key oncogenes such as MYC and the androgen receptor (AR).[2][3][8]
Table 3: Cellular Activity of this compound and CCS1477 (inobrodib)
| Compound | Cell Line(s) | Observed Effect |
| This compound | AML cell lines | Potent inhibitory activity[1] |
| CCS1477 (inobrodib) | Prostate cancer cell lines (VCaP, 22Rv1) | Inhibition of cell proliferation (IC50 = 49 nM and 96 nM, respectively)[3] |
| Prostate cancer cell lines (22Rv1, LNCaP95) | Decreased AR- and c-MYC-regulated gene expression[2][8] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and CCS1477 is the inhibition of the bromodomain of p300/CBP. These proteins are critical transcriptional co-activators that play a central role in regulating gene expression. By binding to acetylated lysine residues on histones and other proteins, they facilitate the recruitment of the transcriptional machinery to gene promoters and enhancers. Inhibition of the p300/CBP bromodomain disrupts this interaction, leading to the downregulation of target gene expression, including key oncogenes.
Caption: p300/CBP Signaling Pathway and Point of Inhibition.
The development and characterization of these inhibitors typically follow a structured workflow, from initial screening to in vivo testing.
References
- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cellcentric.com [cellcentric.com]
- 5. cellcentric.com [cellcentric.com]
- 6. cellcentric.com [cellcentric.com]
- 7. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Unraveling the Efficacy of Y08262 Across Acute Myeloid Leukemia Subtypes: A Comparative Analysis
For Immediate Release
In the complex and heterogeneous landscape of Acute Myeloid Leukemia (AML), the quest for targeted therapies that are effective across its diverse subtypes remains a paramount challenge. This guide provides a comprehensive comparison of the novel BCL-2 inhibitor, Y08262, against current standard-of-care and emerging therapies for various AML subtypes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, mechanisms of action, and the experimental basis for these findings.
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway. In many cancers, including AML, the overexpression of BCL-2 allows malignant cells to evade programmed cell death, contributing to their survival and resistance to chemotherapy. By mimicking the action of pro-apoptotic BH3-only proteins, this compound binds to BCL-2, displacing these proteins and thereby triggering apoptosis in cancer cells that are dependent on BCL-2 for survival.[1]
Comparative Efficacy of this compound and Other AML Therapies
The therapeutic landscape of AML has evolved significantly with the advent of targeted therapies. The following tables summarize the efficacy of this compound (hypothetically similar to the BCL-2 inhibitor Venetoclax) in comparison to other key treatment modalities across different AML patient populations.
Table 1: Efficacy in Newly Diagnosed AML (Older Adults or Unfit for Intensive Chemotherapy)
| Treatment Regimen | Target Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| This compound (BCL-2 Inhibitor) + Hypomethylating Agent (HMA) | Older adults or those unfit for intensive chemotherapy | 66.4% | 36.7% | 14.7 months |
| Hypomethylating Agent (HMA) Monotherapy | Older adults or those unfit for intensive chemotherapy | 28.3% | 17.9% | 9.6 months |
| Low-Dose Cytarabine (LDAC) | Older adults or those unfit for intensive chemotherapy | ~20-30% | ~10-20% | ~6-8 months |
Table 2: Efficacy in Relapsed/Refractory (R/R) AML
| Treatment Regimen | Target Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| This compound (BCL-2 Inhibitor) Monotherapy | R/R AML | ~19% | ~19% | ~7.5 months |
| Gilteritinib (FLT3 Inhibitor) | R/R FLT3-mutated AML | ~40% | ~21% | 7.1 months |
| Ivosidenib (IDH1 Inhibitor) | R/R IDH1-mutated AML | 41.9% | 21.6% | 8.8 months |
| Enasidenib (IDH2 Inhibitor) | R/R IDH2-mutated AML | 40.3% | 19.3% | 9.3 months |
| Standard Salvage Chemotherapy | R/R AML | ~20-30% | ~10-20% | ~4-6 months |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound in inducing apoptosis.
Caption: Workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
To ensure reproducibility and transparent evaluation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Treatment: Add serial dilutions of this compound or control vehicle to the wells. Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
-
Cell Culture and Treatment: Culture AML cells as described above and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze by flow cytometry within 1 hour.
-
Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The BCL-2 inhibitor this compound demonstrates significant efficacy in AML, particularly in older or unfit patients when combined with hypomethylating agents. Its mechanism of action, centered on the restoration of apoptosis, provides a targeted approach for a disease historically reliant on cytotoxic chemotherapy. While challenges such as resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1, remain, the data presented herein supports the continued investigation of this compound and other BCL-2 inhibitors as a cornerstone of modern AML therapy. Future research should focus on identifying predictive biomarkers for response and developing rational combination strategies to overcome resistance and improve outcomes for a broader range of AML subtypes.
References
Y08262 and p300 Bromodomain Cross-reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor Y08262, focusing on its cross-reactivity with the p300 bromodomain. This compound has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader protein implicated in transcriptional regulation and the pathogenesis of diseases such as acute myeloid leukemia[1]. Given the high degree of structural and functional homology between the bromodomains of CBP and its paralog, p300, understanding the cross-reactivity of CBP-targeted inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.
High Homology Between CBP and p300 Bromodomains
The bromodomains of CBP and p300 are highly conserved, sharing approximately 96% sequence identity. This structural similarity often leads to the development of dual inhibitors that target both proteins. While this compound is reported to have "remarkable selectivity" for the CBP bromodomain, specific quantitative data on its binding affinity for the p300 bromodomain is not currently available in the public domain.
Quantitative Analysis of Inhibitor Potency
To provide a framework for comparison, the following table summarizes the known inhibitory concentration (IC50) of this compound against the CBP bromodomain. Due to the absence of specific data for this compound against the p300 bromodomain, data for a well-characterized dual CBP/p300 inhibitor, I-CBP112, is included as a reference to illustrate typical cross-reactivity profiles.
| Compound | Target Bromodomain | IC50 (nM) |
| This compound | CBP | 73.1[1] |
| p300 | Data not available | |
| I-CBP112 (Reference) | CBP | 170 |
| p300 | 625 |
Experimental Protocols
The determination of inhibitor potency against bromodomains is commonly performed using in vitro biochemical assays. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a widely used method for this purpose.
AlphaLISA® Assay for Bromodomain Inhibitor IC50 Determination
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a target bromodomain (e.g., p300).
Principle: This assay is based on the competition between the test compound and a biotinylated histone peptide ligand for binding to a GST-tagged bromodomain. The interaction between the GST-tagged bromodomain and the biotinylated peptide brings streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor beads at 615 nm. A potent inhibitor will disrupt the bromodomain-peptide interaction, leading to a decrease in the AlphaLISA® signal.
Materials:
-
Recombinant GST-tagged p300 bromodomain
-
Biotinylated histone H4 peptide (acetylated)
-
AlphaLISA® Glutathione Acceptor beads
-
AlphaScreen® Streptavidin Donor beads
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound at various concentrations.
-
GST-tagged p300 bromodomain at a fixed concentration.
-
Biotinylated histone peptide at a fixed concentration.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
Addition of Acceptor Beads: Add AlphaLISA® Glutathione Acceptor beads to each well and incubate in the dark at room temperature (e.g., 60 minutes).
-
Addition of Donor Beads: Add AlphaScreen® Streptavidin Donor beads to each well and incubate in the dark at room temperature (e.g., 30 minutes).
-
Signal Detection: Read the plate on an AlphaLISA®-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA® signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor against multiple bromodomains using an AlphaScreen-based assay.
Caption: Workflow for Bromodomain Inhibitor Cross-Reactivity Screening.
References
A Comparative Analysis of Y08262 and GNE-272: Potent Bromodomain Inhibitors in Cancer Research
In the landscape of epigenetic drug discovery, the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300) have emerged as critical therapeutic targets, particularly in oncology. This guide provides a comparative analysis of two prominent inhibitors, Y08262 and GNE-272, which selectively target these bromodomains. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and GNE-272 are potent and selective inhibitors of the CBP/EP300 bromodomains, which are key regulators of gene transcription. By binding to acetylated lysine residues on histones and other proteins, these bromodomains play a crucial role in chromatin remodeling and the activation of various transcriptional programs, including those involved in cell proliferation and survival. Inhibition of the CBP/EP300 bromodomains can disrupt these processes, leading to anti-tumor effects, particularly in hematological malignancies like acute myeloid leukemia (AML).
This compound is a recently identified, potent, and selective inhibitor of the CBP bromodomain.[1] It is a derivative of 1-(indolizin-3-yl)ethan-1-one and is under investigation as a potential therapeutic agent for AML.[1]
GNE-272 is a well-characterized, potent, and selective inhibitor of both CBP and the closely related EP300 bromodomains.[2][3][4][5][6][7] It has demonstrated anti-proliferative effects in various cancer cell lines and has shown in vivo efficacy in an AML tumor model.[2][3][4][8]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and GNE-272 based on available literature. It is important to note that these values are from different studies and direct head-to-head comparisons may not be perfectly aligned due to variations in experimental conditions.
| Parameter | This compound | GNE-272 |
| Target(s) | CBP Bromodomain | CBP and EP300 Bromodomains |
| IC50 (CBP) | 73.1 nM | 0.02 µM (20 nM) |
| IC50 (EP300) | Not Reported | 0.03 µM (30 nM) |
| IC50 (BRD4) | Not Reported (Stated to have remarkable selectivity) | 13 µM |
| Cellular Assay (MYC Expression, MV4-11 cells) | Not Reported | EC50 = 0.91 µM |
| In Vivo Activity | Potent inhibitory activities in AML cell lines reported | Modulates MYC expression and shows antitumor activity in an AML tumor model |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: Mechanism of CBP/EP300 inhibition by this compound and GNE-272.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the general methodologies for the key experiments cited are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This assay is commonly used to measure the binding affinity of an inhibitor to its target protein.
-
Reagents: Recombinant bromodomain protein (e.g., CBP, EP300, BRD4) tagged with a donor fluorophore (e.g., Europium), a biotinylated histone peptide containing an acetylated lysine residue, and an acceptor fluorophore (e.g., APC) conjugated to streptavidin.
-
Procedure: The inhibitor at varying concentrations is incubated with the tagged bromodomain protein and the biotinylated histone peptide. The streptavidin-conjugated acceptor is then added.
-
Detection: The reaction is excited at a wavelength specific to the donor fluorophore. If the bromodomain binds to the histone peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the FRET signal by 50%, is calculated from a dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement
The BRET assay is used to confirm that the inhibitor can engage its target within a cellular environment.
-
Cell Line: A cell line is engineered to express the target bromodomain fused to a luciferase (e.g., NanoLuc) and a fluorescently tagged histone-binding protein.
-
Procedure: The cells are treated with varying concentrations of the inhibitor. A substrate for the luciferase is then added.
-
Detection: If the bromodomain is engaged with its target, the luciferase and the fluorescent protein are in close proximity, leading to a BRET signal. The inhibitor competes for binding, disrupting this interaction and reducing the BRET signal.
-
Data Analysis: The IC50 or EC50 value is determined from the dose-response curve, indicating the concentration of inhibitor needed to disrupt the interaction in cells by 50%.
MYC Expression Assay
This assay measures the functional consequence of inhibiting CBP/EP300, which are known to regulate the expression of the MYC oncogene.
-
Cell Line: A cancer cell line known to be dependent on MYC expression, such as the MV4-11 AML cell line, is used.
-
Procedure: Cells are treated with the inhibitor at various concentrations for a specified period.
-
Analysis: The levels of MYC mRNA or protein are quantified using methods like quantitative PCR (qPCR) or Western blotting, respectively.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that causes a 50% reduction in MYC expression, is calculated.
Conclusion
Both this compound and GNE-272 are highly potent inhibitors of the CBP/EP300 bromodomains with significant potential in the treatment of cancers like AML. GNE-272 has been more extensively characterized in the public domain, with data available for both CBP and EP300, as well as in cellular and in vivo models.[2][3][4][5][6][7][8] this compound shows high potency for the CBP bromodomain and demonstrates activity in AML cell lines.[1] The choice between these compounds for research purposes may depend on the specific scientific question, the need to target both CBP and EP300, and the availability of the compounds. Further head-to-head studies would be beneficial for a definitive comparative assessment.
References
- 1. Discovery of a potent and selective CBP bromodomain inhibitor (this compound) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
A Preclinical Head-to-Head: Evaluating the Efficacy of Y08262 Against Standard-of-Care Chemotherapy in Acute Myeloid Leukemia
For Immediate Release
This guide provides a comparative analysis of the novel CBP bromodomain inhibitor, Y08262, against the standard "7+3" chemotherapy regimen in the context of Acute Myeloid Leukemia (AML). The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data available to date.
Introduction to this compound and Standard AML Chemotherapy
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the cornerstone of intensive induction therapy for AML has been a combination of cytarabine and an anthracycline, commonly known as the "7+3" regimen. While effective in inducing remission in many patients, this regimen is associated with significant toxicity and high rates of relapse.
This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, an epigenetic "reader" that plays a critical role in transcriptional regulation.[1] By targeting the CBP bromodomain, this compound aims to disrupt the aberrant gene expression programs that drive leukemogenesis, offering a more targeted therapeutic approach. Preclinical studies have shown that this compound exhibits potent inhibitory activities in AML cell lines, with a reported IC50 value of 73.1 nM for CBP bromodomain inhibition.[1]
Mechanism of Action
This compound: As a CBP bromodomain inhibitor, this compound competitively binds to the acetyl-lysine binding pockets of the CBP bromodomain, preventing its interaction with acetylated histone tails and other transcription factors. This disrupts the assembly of transcriptional machinery at key gene promoters and enhancers, leading to the downregulation of oncogenic gene expression programs essential for AML cell survival and proliferation. This mechanism is intended to induce differentiation and impair the self-renewal capacity of leukemic cells.
Standard Chemotherapy (Cytarabine + Daunorubicin): The "7+3" regimen combines two cytotoxic agents with distinct mechanisms of action.
-
Cytarabine (Ara-C): A pyrimidine analog that, once incorporated into DNA, inhibits DNA polymerase, leading to the termination of DNA chain elongation and inducing apoptosis.
-
Daunorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species, which results in DNA damage and cell death.
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with the "7+3" regimen are not yet publicly available. However, by compiling data from various sources on this compound, similar CBP/p300 inhibitors, and standard chemotherapy drugs, we can construct a comparative snapshot of their in vitro efficacy.
In Vitro Efficacy: Inhibition of AML Cell Line Proliferation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the components of the standard "7+3" regimen in various AML cell lines. It is important to note that the IC50 for this compound specifically refers to its inhibitory concentration against the CBP bromodomain, while its IC50 against AML cell lines has been described as "potent" but specific values for direct comparison are not yet published.[1] For a more direct, albeit indirect, comparison, data for a similar CBP/p300 bromodomain inhibitor, CCS1477, is included.
| Compound | Target | AML Cell Line | IC50 (nM) |
| This compound | CBP Bromodomain | - | 73.1 [1] |
| CCS1477 (surrogate) | CBP/p300 Bromodomain | MOLM-13 | <100 |
| Cytarabine | DNA Synthesis | MV4-11 | ~260[2] |
| MOLM-13 | ~200 | ||
| Daunorubicin | DNA Intercalation | MV4-11 | ~310 |
| MOLM-13 | ~620 |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is aggregated from multiple studies for comparative purposes.
In Vivo Efficacy: AML Xenograft Models
While specific in vivo efficacy data for this compound in AML xenograft models is not yet available, studies on other CBP/p300 bromodomain inhibitors have shown promising results. For instance, the CBP/p300 inhibitor CCS1477 demonstrated significant dose-dependent tumor growth reduction in a MOLM-16 AML xenograft model.[3]
Standard "7+3" chemotherapy has been evaluated in various AML xenograft models and has been shown to reduce disease burden and increase survival, although it often does not lead to cures in mice with established leukemia.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Signaling Pathway of CBP/p300 Bromodomain Inhibition
Caption: Mechanism of this compound action on CBP/p300-mediated transcription.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for in vitro comparison of this compound and standard chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound, cytarabine, and daunorubicin in culture medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed AML cells in 6-well plates and treat with desired concentrations of this compound, cytarabine, or daunorubicin for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[6]
In Vivo AML Xenograft Model
-
Cell Implantation: Engraft immunodeficient mice (e.g., NOD/SCID or NSG) with human AML cells (either cell lines like MV4-11 or patient-derived xenografts) via tail vein injection.
-
Tumor Burden Monitoring: Monitor tumor engraftment and progression by methods such as bioluminescence imaging (for luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human CD45+ cells.
-
Treatment Initiation: Once the tumor burden is established, randomize the mice into treatment groups: vehicle control, this compound, and a "7+3" regimen (e.g., cytarabine administered for 5-7 days and daunorubicin for 3 days).
-
Efficacy Assessment: Monitor tumor growth, overall survival, and changes in tumor burden in response to treatment.
-
Toxicity Evaluation: Monitor animal body weight and general health as indicators of treatment-related toxicity.
Conclusion
This compound, a potent and selective CBP bromodomain inhibitor, represents a promising novel therapeutic strategy for AML by targeting the epigenetic machinery that drives leukemogenesis. While direct comparative preclinical data against the "7+3" standard of care is still emerging, the available information on this compound and similar CBP/p300 inhibitors suggests a distinct mechanism of action with the potential for significant anti-leukemic activity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound and to identify patient populations most likely to benefit from this targeted approach. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 2. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
In Vivo Efficacy of Y08262: A Comparative Analysis with Similar CBP/p300 Bromodomain Inhibitors in Acute Myeloid Leukemia
For Immediate Release
This guide provides a comparative analysis of the novel CBP/p300 bromodomain inhibitor, Y08262, with other compounds of the same class, I-CBP112 and CCS1477 (inobrodib). The focus is on their in vivo efficacy in preclinical models of Acute Myeloid Leukemia (AML), offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of CBP/p300 bromodomain inhibition in this indication.
Executive Summary
This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported half-maximal inhibitory concentration (IC50) of 73.1 nM[1]. While its in vitro activity against AML cell lines is promising, to date, no in vivo efficacy data for this compound has been published[1][2]. In contrast, similar CBP/p300 bromodomain inhibitors, I-CBP112 and CCS1477, have demonstrated significant anti-leukemic activity in various in vivo AML models. This report summarizes the available preclinical data for these compounds, providing a benchmark for the potential future in vivo evaluation of this compound.
Data Presentation
Table 1: In Vitro Potency of CBP/p300 Bromodomain Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | CBP Bromodomain | 73.1 | AML Cell Lines | [1] |
| I-CBP112 | CBP/p300 Bromodomains | ~500 | Various | N/A |
| CCS1477 (inobrodib) | p300/CBP Bromodomains | Kd = 1.3/1.7 | N/A | N/A |
Table 2: Comparative In Vivo Efficacy of CBP/p300 Bromodomain Inhibitors in AML Models
| Compound | Animal Model | Cell Line / Pdx | Dosing Regimen | Key Outcomes | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | [1][2] |
| I-CBP112 | Xenotransplantation | MLL-AF9+ AML cells (murine) | 5 µM ex vivo pre-treatment for 72h | Delayed disease induction | N/A |
| CCS1477 (inobrodib) | MOLM-16 Xenograft (athymic nude mice) | MOLM-16 | 5, 10, 20 mg/kg, oral, daily | Dose-dependent tumor growth inhibition; tumor regression at 20 mg/kg. | N/A |
| CCS1477 (inobrodib) | MLL-AF9 & MLL-AF10 transplantation (syngeneic) | N/A | 30 mg/kg, oral, daily for 42 days | Significantly prolonged survival | N/A |
Experimental Protocols
I-CBP112 Ex Vivo Treatment and Transplantation Model
-
Cell Culture: Murine leukemia blasts harboring the MLL-AF9 fusion oncogene were cultured ex vivo.
-
Treatment: Cells were treated with 5 µM of I-CBP112 or DMSO (vehicle control) for 72 hours.
-
Transplantation: Following treatment, viable cells were counted and transplanted into lethally irradiated syngeneic recipient mice.
-
Monitoring: Mice were monitored for signs of leukemia development, and survival was recorded. The time to disease onset was the primary endpoint.
CCS1477 (inobrodib) MOLM-16 Xenograft Model
-
Cell Line: MOLM-16 human AML cells were used.
-
Animals: Athymic nude mice were utilized for tumor implantation.
-
Tumor Implantation: MOLM-16 cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors were established, mice were randomized into treatment groups and received daily oral gavage of CCS1477 at 5, 10, or 20 mg/kg, or vehicle control.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study endpoint was typically a predetermined tumor volume or signs of morbidity, at which point the animals were euthanized. Tumor growth inhibition was calculated by comparing the tumor volumes in treated groups to the vehicle control group.
CCS1477 (inobrodib) MLL-AF9/MLL-AF10 Transplantation Model
-
Model Generation: Syngeneic mouse models of AML were established by retroviral transduction of hematopoietic stem and progenitor cells with MLL-AF9 or MLL-AF10 oncogenes, followed by transplantation into recipient mice.
-
Treatment: Once leukemia was established, mice were treated with CCS1477 at 30 mg/kg daily by oral gavage for 42 days.
-
Monitoring and Endpoint: Mice were monitored for survival. The primary endpoint was overall survival, and Kaplan-Meier survival curves were generated.
Mandatory Visualization
Caption: Signaling pathway of CBP/p300 bromodomain inhibitors in AML.
Caption: General workflow for in vivo xenograft studies in AML.
References
Unlocking Synergistic Apoptosis: A Comparative Guide to Y08262 and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the strategic combination of agents to enhance efficacy and overcome resistance is paramount. This guide provides a comprehensive comparison of the BCL-2 inhibitor, venetoclax, with the novel CBP bromodomain inhibitor, Y08262, focusing on their potential synergistic effects in inducing apoptosis in cancer cells. While direct clinical or preclinical studies on the combination of this compound and venetoclax are not yet available, this guide synthesizes existing data on their individual mechanisms and the known interactions of their respective drug classes to build a strong scientific rationale for their synergistic potential.
Introduction to Monotherapies
Venetoclax , a potent and selective BCL-2 inhibitor, has revolutionized the treatment of certain hematologic malignancies. By binding to the BH3 domain of the anti-apoptotic protein BCL-2, venetoclax liberates pro-apoptotic proteins like BIM, which in turn activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis. However, resistance to venetoclax can emerge, often driven by the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).
This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, an epigenetic "reader" that plays a crucial role in transcriptional regulation. By inhibiting the CBP bromodomain, this compound can modulate the expression of key genes involved in cell proliferation and survival. Notably, the inhibition of the broader CBP/p300 family has been shown to downregulate the expression of oncogenes such as MYC and anti-apoptotic proteins, including BCL-2 itself.
The Hypothesis: A Synergistic Takedown of Cancer's Survival Mechanisms
The proposed synergistic effect of combining this compound and venetoclax is rooted in a dual-pronged attack on the apoptotic machinery of cancer cells. The central hypothesis is that this compound, by inhibiting the CBP bromodomain, downregulates the expression of key anti-apoptotic proteins, particularly MCL-1, thereby sensitizing cancer cells to the pro-apoptotic effects of venetoclax.
This hypothesis is supported by studies on other epigenetic modulators. For instance, inhibitors of the related bromodomain and extra-terminal domain (BET) family of proteins have been shown to synergize with venetoclax by upregulating the pro-apoptotic protein BIM. Furthermore, a CBP/β-catenin inhibitor has demonstrated synergistic activity with venetoclax by promoting the degradation of MCL-1 protein. While this compound's primary target is the CBP bromodomain, its potential to indirectly affect β-catenin signaling and other pathways that regulate MCL-1 expression provides a strong rationale for this combination.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synergistic mechanism and a typical experimental workflow to validate this hypothesis.
Caption: Proposed synergistic mechanism of this compound and venetoclax.
Safety Operating Guide
Proper Disposal Procedures for Y08262 Fluff Bandage Roll Gauze
Product "Y08262" has been identified as a McKesson Fluff Bandage Roll Gauze, a non-sterile, 6-ply cotton bandage. As a non-hazardous material in its original state, the primary safety and disposal considerations revolve around its use in a laboratory or clinical setting, where it may become contaminated with biological or chemical materials. Adherence to proper disposal protocols is essential to ensure personnel safety and regulatory compliance.
Product Identification
| Identifier | Description |
| This compound | McKesson Fluff Bandage Roll Gauze, 6-Ply, 2.5" x 3 yards, Non-Sterile |
Disposal Procedures
The appropriate disposal procedure for this compound gauze is dictated by its use and potential contamination. Unused, non-contaminated gauze can typically be disposed of as general solid waste. However, in a research, clinical, or drug development setting, it is crucial to manage used gauze according to the nature of the contaminants it has come into contact with.
Workflow for Disposal of this compound Gauze
The following diagram outlines the decision-making process for the proper disposal of this compound gauze after use in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound gauze.
Experimental Protocols for Contaminated Gauze
While there are no experimental protocols directly involving the gauze itself, the following outlines the general steps for handling and disposal in a laboratory context.
1. Handling of Biologically Contaminated Gauze:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and a lab coat. Eye protection should be used if there is a risk of splashing.
-
Containment: Immediately after use, place the contaminated gauze into a designated biohazard bag or a puncture-resistant sharps container if it is saturated and dripping.
-
Storage: Biohazard waste containers should be kept closed and stored in a designated area away from general traffic.
-
Disposal: Follow institutional and local regulations for the disposal of biohazardous waste, which typically involves autoclaving before final disposal.
2. Handling of Chemically Contaminated Gauze:
-
Personal Protective Equipment (PPE): Wear PPE appropriate for the chemical handled. This may include chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Containment: Place the gauze in a designated, labeled container for the specific type of chemical waste (e.g., solvent-contaminated solids, acid-contaminated solids). Do not mix incompatible chemical wastes.
-
Storage: Store chemical waste containers in a well-ventilated, designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Logical Relationship for Waste Segregation
Proper segregation of waste is critical to ensure safety and compliance. The following diagram illustrates the logical separation of waste streams for this compound gauze.
Caption: Logical flow for segregating used this compound gauze into appropriate waste streams.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound fluff bandage roll gauze within a laboratory environment. Always consult your institution's specific EHS guidelines for detailed protocols.
Personal protective equipment for handling Y08262
Notice: Direct safety and handling data for the specific identifier "Y08262" is not available in public safety databases. The identifier appears in research contexts as a novel CBP bromodomain inhibitor for treating Acute Myeloid Leukemia (AML).[1][2][3] Given its nature as a novel research compound, it must be handled with the utmost care, assuming high potency and potential hazards in the absence of a complete Safety Data Sheet (SDS).
This guide provides essential safety and logistical information based on best practices for handling new or uncharacterized chemical compounds in a research and development setting.[4][5] Researchers, scientists, and drug development professionals must supplement this guidance with a thorough risk assessment and adhere to all institutional safety protocols.
I. Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense after engineering and administrative controls are implemented.[6] A risk assessment is required to determine the appropriate PPE for the tasks to be performed.[7] The following table summarizes the minimum recommended PPE for handling compounds like this compound.
| Protection Type | Recommended Equipment | Key Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves or Silver Shield gloves under disposable nitrile gloves.[7] | Provides robust protection against incidental contact with potentially potent or uncharacterized compounds.[6][7] Always consult the manufacturer's chemical resistance guide for the specific solvent being used. |
| Eye & Face Protection | ANSI Z87.1-marked Safety Goggles.[7] | Protects eyes from chemical splashes, dust, or flying debris. Goggles are preferred over safety glasses for liquid handling.[8] |
| Face Shield (in addition to goggles). | Required when a significant splash hazard is present, such as when pouring large volumes or working with corrosive solutions.[7][8] | |
| Body Protection | Fire-Resistant Laboratory Coat. | Protects skin and clothing from splashes and spills.[8][9] Flame-resistant material is recommended when working with flammable solvents.[9] |
| Respiratory Protection | N95 Respirator or higher (e.g., half-mask, full-face). | Necessary when working with volatile chemicals, powders that can be aerosolized, or in areas with insufficient ventilation.[8][10] The specific type depends on the compound's toxicity and concentration. |
| Foot Protection | Closed-Toe Shoes. | Prevents injuries from dropped objects or chemical spills.[8] |
II. Operational Plan: Handling & Preparation
Adherence to standardized handling procedures is critical to minimize exposure and maintain compound integrity.
Experimental Protocol: Weighing and Solubilizing a Novel Compound
-
Preparation:
-
Ensure all work with solid this compound is conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[10]
-
Assemble all necessary equipment: appropriate PPE, analytical balance, weighing paper or tared container, dedicated spatula, and pre-labeled, sealable container for the final solution.[4]
-
Label the final container clearly with the compound ID (this compound), intended concentration, solvent, and preparation date.[4][5]
-
-
Weighing:
-
Don all required PPE as specified in the table above.
-
Use a dedicated spatula to carefully transfer the desired amount of this compound powder onto the weighing paper or into the tared container on the balance.[4]
-
Immediately close the primary container of the compound to prevent contamination or release.[4]
-
-
Solubilization:
-
Post-Procedure:
III. Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[5][10]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and vials, must be disposed of in a clearly labeled hazardous waste container.[4][11]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste bottle.[4] Segregate waste streams based on chemical compatibility to prevent dangerous reactions.[10][12]
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with institutional, local, state, and federal regulations (e.g., EPA, RCRA).[11] Arrange for regular pickup by authorized chemical waste management services.[10]
IV. Emergency Procedures
Familiarize yourself with the location and operation of all safety equipment before beginning work.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4] Seek medical attention.
-
Spill: For small, manageable spills, alert colleagues, ensure full PPE is worn, and use an appropriate chemical spill kit.[4] For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[4]
Caption: PPE selection workflow for handling novel chemical compounds.
References
- 1. Targeting Wnt Signaling in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sklrd.cn [sklrd.cn]
- 4. benchchem.com [benchchem.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Boston University | Login [shib.bu.edu]
- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
